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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereoselective Synthesis of (1E,3R)-1-Iodo-1-octen-3-ol

Strategic Imperative & Retrosynthetic Analysis The target molecule, (1E,3R)-1-iodo-1-octen-3-ol, possesses two critical stereochemical features: the trans (E) configuration of the vinyl iodide and the R configuration of...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative & Retrosynthetic Analysis

The target molecule, (1E,3R)-1-iodo-1-octen-3-ol, possesses two critical stereochemical features: the trans (E) configuration of the vinyl iodide and the R configuration of the secondary alcohol. Vinyl iodides are exceptionally versatile handles for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck).[1] The defined stereochemistry at C3 makes this molecule a potent precursor for the asymmetric synthesis of complex natural products and pharmaceuticals.

Our synthetic strategy is therefore designed to control these two elements independently and with high fidelity. A logical retrosynthetic analysis reveals a robust two-stage approach:

  • Asymmetric Reduction: The chiral alcohol at C3 can be installed via the enantioselective reduction of a prochiral ketone. This leads us back to the key precursor, (1E)-1-iodo-1-octen-3-one .

  • Iodo-alkene Formation: The (E)-iodo-enone can be synthesized from a simpler C8 backbone. A propargylic alcohol, 1-octyn-3-ol , serves as an ideal starting point, as its conversion via an iodo-Meyer-Schuster rearrangement can concurrently establish both the carbonyl group and the desired (E)-vinyl iodide geometry.

This strategy is visualized in the following retrosynthetic diagram:

G Target (1E,3R)-1-Iodo-1-octen-3-ol Precursor1 (E)-1-Iodo-1-octen-3-one Target->Precursor1 Asymmetric Reduction (CBS) Precursor2 1-Octyn-3-ol Precursor1->Precursor2 Iodo-Meyer-Schuster Rearrangement Precursor3 Hexanal + Acetylene Precursor2->Precursor3 Alkynylation

Caption: Retrosynthetic pathway for (1E,3R)-1-Iodo-1-octen-3-ol.

Part I: Synthesis of the Key Precursor, (E)-1-Iodo-1-octen-3-one

The cornerstone of this synthesis is the efficient and stereocontrolled construction of the α-iodo-α,β-unsaturated ketone. While several methods exist for vinyl iodide synthesis, many lack the requisite stereocontrol or functional group tolerance.[2] We have selected an iodo-Meyer-Schuster rearrangement of 1-octyn-3-ol.

Causality for Method Selection: This reaction is advantageous as it directly converts a readily available propargylic alcohol into the desired α-iodoenone in a single step. The use of an iodine source like N-iodosuccinimide (NIS) under mild conditions has been shown to favor the formation of the thermodynamically more stable (E)-isomer, providing the required stereochemical outcome at the double bond.[2]

Experimental Workflow: Synthesis of (E)-1-Iodo-1-octen-3-one

G cluster_0 Step 1: Synthesis of 1-Octyn-3-ol cluster_1 Step 2: Iodo-Meyer-Schuster Rearrangement A Hexanal C Reaction at 0 °C to rt A->C B Ethynylmagnesium bromide in THF B->C D Aqueous Workup (NH4Cl, sat.) C->D E Purification (Distillation/Chromatography) D->E F Product: 1-Octyn-3-ol E->F G 1-Octyn-3-ol I Reaction at rt, dark G->I H N-Iodosuccinimide (NIS) in CH2Cl2 H->I J Aqueous Workup (Na2S2O3, sat.) I->J K Purification (Chromatography) J->K L Final Product: (E)-1-Iodo-1-octen-3-one K->L

Caption: Workflow for the synthesis of the key iodo-enone precursor.

Protocol 2.1: Synthesis of 1-Octyn-3-ol
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethynylmagnesium bromide (1.1 eq.) in THF.

  • Addition: The solution is cooled to 0 °C in an ice bath. Hexanal (1.0 eq.), dissolved in anhydrous THF, is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.

  • Quenching & Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or silica gel chromatography to afford 1-octyn-3-ol as a colorless oil.

Protocol 2.2: Synthesis of (E)-1-Iodo-1-octen-3-one
  • Setup: To a solution of 1-octyn-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask protected from light, add N-iodosuccinimide (NIS, 1.5 eq.) in one portion.

  • Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. The layers are separated.

  • Extraction: The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-1-iodo-1-octen-3-one as a pale yellow oil. The (E)-configuration is the major product and can be confirmed by ¹H NMR analysis (coupling constants).

Part II: Asymmetric Synthesis of (1E,3R)-1-Iodo-1-octen-3-ol

With the prochiral ketone in hand, the critical step is the enantioselective reduction to establish the (3R)-stereocenter. For this transformation, the Corey-Bakshi-Shibata (CBS) reduction is the method of choice, renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[3][4][5]

Expertise & Causality: The CBS reduction utilizes a chiral oxazaborolidine catalyst that pre-organizes the ketone and the borane reducing agent into a rigid, chair-like six-membered transition state.[6] This organization forces the hydride to be delivered to a specific face of the carbonyl. To achieve the desired (3R)-alcohol, the commercially available (S)-CBS catalyst is employed. The steric bulk of the catalyst's substituent (typically diphenyl or methyl) effectively shields one face of the ketone, directing the hydride from the borane complex to the Re face of the carbonyl, thus yielding the (R)-alcohol. This high degree of predictability is a hallmark of a trustworthy and authoritative synthetic protocol.

Mechanism of the CBS Reduction

The catalytic cycle involves the coordination of the Lewis acidic borane (e.g., BH₃·SMe₂) to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This activates the borane and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric clash, placing its larger substituent (the vinyl iodide group) away from the catalyst's bulky group. This conformation exposes the Re face for intramolecular hydride transfer, leading to the formation of the (R)-alkoxyborane and regenerating the catalyst.

G Catalyst (S)-CBS Catalyst Complex Active Catalyst-Borane Complex Catalyst->Complex Borane BH3-SMe2 Borane->Complex Coordination Ketone (E)-1-Iodo-1-octen-3-one TransitionState [Chair-like Transition State] Ketone Coordination Ketone->TransitionState Coordination Complex->TransitionState ProductComplex (R)-Alkoxyborane Intermediate TransitionState->ProductComplex Intramolecular Hydride Transfer ProductComplex->Catalyst Catalyst Regeneration Workup Aqueous Workup ProductComplex->Workup FinalProduct (1E,3R)-1-Iodo-1-octen-3-ol Workup->FinalProduct

Caption: Catalytic cycle of the CBS reduction for (R)-alcohol synthesis.

Protocol 3.1: CBS Reduction of (E)-1-Iodo-1-octen-3-one
  • Setup: A flame-dried round-bottom flask is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1M in toluene). The flask is purged with nitrogen and cooled to -20 °C (or as specified by the catalyst manufacturer for optimal selectivity). Anhydrous toluene is added as the solvent.

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq., neat or as a 2M solution in THF) is added dropwise. The mixture is stirred for 15 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: A solution of (E)-1-iodo-1-octen-3-one (1.0 eq.) in anhydrous toluene is added dropwise over 30-45 minutes, ensuring the internal temperature remains constant.

  • Reaction Monitoring: The reaction is stirred at -20 °C and its progress is monitored by TLC. These reductions are often rapid, typically completing within 1-2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at the reaction temperature. The mixture is stirred for 30 minutes.

  • Workup & Purification: The solution is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Validation: The crude product is purified by flash chromatography (hexane/ethyl acetate). The enantiomeric excess (ee) of the final product, (1E,3R)-1-iodo-1-octen-3-ol, must be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Data Summary

The following table summarizes the expected outcomes for the key transformations described in this guide. Values are representative and based on literature precedents for similar substrates.

StepTransformationProductTypical Yield (%)Stereochemical Purity
2.1 & 2.2 Hexanal → 1-Octyn-3-ol → Iodo-enone(E)-1-Iodo-1-octen-3-one65-75 (2 steps)>95:5 (E:Z)
3.1 Asymmetric Reduction of Iodo-enone(1E,3R)-1-Iodo-1-octen-3-ol85-9595-99% ee

Conclusion

This guide outlines a robust, reliable, and highly stereoselective pathway to synthesize (1E,3R)-1-iodo-1-octen-3-ol. By leveraging a stereocontrolled iodo-Meyer-Schuster rearrangement and a predictable CBS asymmetric reduction, this methodology provides drug development professionals and synthetic chemists with a practical route to a valuable chiral intermediate. The protocols are designed to be self-validating, with clear checkpoints for assessing chemical purity and stereochemical integrity, reflecting the highest standards of scientific integrity and experimental design.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.

  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction.

  • ISOMERLAB (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst.

  • Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution.

  • Wikipedia. Vinyl iodide functional group.

  • NRO Chemistry. Corey-Itsuno, Corey-Bakshi-Shibata Reduction.

  • Suárez-Rodríguez, T., et al. (2018). Rearrangement of Propargylic Alcohol Derivatives Promoted by Barluenga’s Reagent: A General Method for the Synthesis of α-Iodoenones. The Journal of Organic Chemistry, 83(20), 12575-12583.

Sources

Exploratory

Mass Spectrometry Profiling of (1E,3R)-1-Iodo-1-octen-3-ol: A Technical Guide for Prostaglandin Synthesis Intermediates

Topic: Mass Spectrometry Analysis of (1E,3R)-1-Iodo-1-octen-3-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2] Executive Summary (1E,3R)-1-Iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of (1E,3R)-1-Iodo-1-octen-3-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2]

Executive Summary

(1E,3R)-1-Iodo-1-octen-3-ol (CAS: 69922-44-0, generic) is a critical "omega-chain" intermediate employed in the convergent synthesis of prostaglandins, including Misoprostol , Lubiprostone , and PGE1 .[1][2] Its structural integrity—specifically the retention of the vinyl iodide moiety and the stereochemistry at C3—is the linchpin of subsequent organometallic coupling reactions (e.g., cuprate additions).

This guide provides a definitive protocol for the mass spectrometric characterization of this molecule. Unlike simple alcohols, the presence of the labile C–I bond and the allylic hydroxyl group necessitates specific handling to prevent thermal degradation during analysis. We present a self-validating derivatization workflow and a mechanistic interpretation of the fragmentation pathways.

Molecular Profile & Analytical Challenges

The molecule consists of an eight-carbon chain with three distinct functional features that dictate its mass spectral behavior:[1][3]

  • Vinyl Iodide (C1): A reactive handle for lithiation; prone to photolytic or thermal deiodination.[2]

  • Allylic Alcohol (C3, R-config): Susceptible to dehydration and thermal elimination.[2]

  • Lipophilic Tail (C4–C8): A pentyl chain that directs fragmentation via alpha-cleavage.[2]

Physicochemical Data
PropertyValueNotes
Formula C₈H₁₅IOMonoisotopic Mass: 254.02 Da
Molecular Weight 254.11 g/mol Dominated by Iodine (126.9 Da)
Boiling Point >200°C (est)Decomposes before boiling at atm pressure
Key Isomer (1E, 3R)Trans-iodide; R-hydroxyl

Analytical Risk: Direct injection of the underivatized alcohol into a hot GC inlet (>250°C) often leads to dehydration (


) and deiodination (

), yielding a complex chromatogram of degradation products.[2] Silylation is mandatory for reliable quantitation.

Analytical Strategy: The Self-Validating Protocol

To ensure data integrity, we utilize Trimethylsilylation (TMS) .[2] This blocks the hydroxyl group, preventing dehydration and stabilizing the molecular ion (


).
Reagents & Preparation[1][4][5][6][7]
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[2]

  • Internal Standard: Dodecane or a deuterated analog (if available).

Step-by-Step Workflow
  • Sample Aliquot: Transfer 100 µg of (1E,3R)-1-Iodo-1-octen-3-ol into a GC vial.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) to remove traces of water (which quenches BSTFA).[2]
    
  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA+TMCS. Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes. Note: Heat ensures complete reaction of the sterically hindered allylic alcohol.

  • Dilution: Dilute with 900 µL of Ethyl Acetate (dry).

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

Validation Check: If the peak for the underivatized parent (MW 254) is visible, the derivatization is incomplete. The target analyte is the TMS-ether derivative (MW 326) .[2]

Mass Spectral Interpretation (EI, 70 eV)

The Electron Impact (EI) spectrum of the TMS derivative is distinct and predictable. The fragmentation is driven by the stability of the iodine atom and the silyl ether.

Key Diagnostic Ions (TMS Derivative)
m/z (Mass-to-Charge)Ion IdentityRelative AbundanceDiagnostic Value
326

Weak (<5%)Molecular Ion. Confirms the intact iodinated silyl ether.
311

WeakLoss of methyl group from TMS.[1][2] Typical of silyl ethers.
255

Base Peak (100%) Alpha-Cleavage. Loss of the pentyl tail.[1][2] Retains the diagnostic Iodine and Double Bond.
199

Medium (20-40%)Loss of Iodine. Confirms the carbon skeleton.[1][2]
127

Strong (40-60%)Iodonium Ion. Confirmation of Iodine presence.[1][2]
73

StrongTMS group signature.
Fragmentation Mechanism

The base peak at m/z 255 is the result of favorable alpha-cleavage adjacent to the ether oxygen. The radical electron on the oxygen (formed after ionization) triggers the homolytic cleavage of the C3–C4 bond, ejecting the stable pentyl radical (


) and leaving the resonance-stabilized oxonium ion containing the vinyl iodide.

FragmentationPathway Parent Parent Ion (TMS) [M]+• m/z 326 (Unstable) BasePeak Alpha-Cleavage Product [M - Pentyl]+ m/z 255 (Base Peak) Parent->BasePeak - Pentyl Radical (71) IodineLoss De-iodinated Cation [M - I]+ m/z 199 Parent->IodineLoss - Iodine Radical (127) IodineIon Iodine Cation [I]+ m/z 127 Parent->IodineIon C-I Heterolysis PentylRad Pentyl Radical (C5H11•) Neutral Loss (71 Da) IodineRad Iodine Radical (I•) Neutral Loss (127 Da)

Caption: Fragmentation pathway of (1E,3R)-1-Iodo-1-octen-3-ol TMS derivative. The dominant pathway is the loss of the pentyl chain to form the stable m/z 255 ion.

Isomeric Differentiation (E vs. Z)

The (1E) isomer is the required intermediate for natural prostaglandin synthesis. The (1Z) isomer is a common impurity.[2]

  • Mass Spectrometry: The EI spectra of E and Z isomers are nearly identical due to the high energy of ionization (70 eV) which scrambles the geometry.

  • Chromatography (GC): Separation is achieved on non-polar columns (e.g., DB-5ms or HP-5).[1][2]

    • Retention Order: The (1E)-isomer (Trans) generally elutes after the (1Z)-isomer (Cis) on 5% phenyl columns due to its more linear shape allowing better packing/interaction with the stationary phase.[2]

    • Resolution Requirement: Ensure baseline resolution (

      
      ) to accurately quantify the isomeric purity.
      

Troubleshooting & Quality Control

Scenario A: High abundance of m/z 128 (HI) or m/z 254 (Parent Alcohol)[2]
  • Cause: Incomplete derivatization or thermal degradation in the injector.

  • Fix: Check BSTFA quality (it hydrolyzes in moist air). Increase derivatization time. Lower GC inlet temperature to 230°C.

Scenario B: Appearance of m/z 199 but no m/z 255 or 326
  • Cause: Photolytic deiodination.[2] Vinyl iodides are light-sensitive.[1][2]

  • Fix: Prepare samples in amber vials. Analyze immediately.

Scenario C: Unknown peak at [M+16]
  • Cause: Oxidation of the double bond (Epoxide formation) during storage.

  • Fix: Store the neat standard under Argon at -20°C.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link[2]

  • Watson, J. T., & Sweetman, B. J. (1974).[4] A comparative, vapor-phase (G.L.C.-M.S.) study of various derivatives of prostaglandins A and B. Organic Mass Spectrometry.[2][4][5] Link[2]

  • Collins, P. W. (1990).[2] Misoprostol: discovery, development, and clinical applications. Medicinal Research Reviews.[2] Link[2]

  • NIST Chemistry WebBook. (2023).[2] Mass spectrum of 1-Octen-3-ol (Analogous Backbone).[1][2][6] National Institute of Standards and Technology.[7] Link[2]

Sources

Foundational

Technical Guide: Mechanism of Hydroiodination for Chiral Alkynyl Alcohols

This guide details the mechanistic principles and experimental protocols for the hydroiodination of chiral alkynyl alcohols. It focuses on preserving the stereochemical integrity of the propargylic center while controlli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles and experimental protocols for the hydroiodination of chiral alkynyl alcohols. It focuses on preserving the stereochemical integrity of the propargylic center while controlling the regioselectivity and alkene geometry of the resulting vinyl iodide.

Executive Summary

The hydroiodination of chiral alkynyl alcohols is a pivotal transformation in the synthesis of complex polyketides and pharmaceutical intermediates. The primary challenge lies in balancing regiocontrol (Markovnikov vs. anti-Markovnikov) and alkene stereocontrol (


 vs. 

) while strictly maintaining the optical purity of the propargylic chiral center. This guide delineates the mechanistic pathways that govern these selectivities and provides robust, self-validating protocols to access chiral vinyl iodides without racemization.

Mechanistic Principles

The Challenge of Chiral Retention

In acidic hydroiodination, the protonation of the hydroxyl group can lead to water loss and the formation of a propargylic carbocation (Meyer-Schuster rearrangement or


 pathway). This results in racemization or the formation of enones.
  • Solution: The mechanism must operate via a concerted addition or a hydroxyl-directed pathway that bypasses the formation of a discrete propargylic cation.

Pathway A: Anti-Addition via Termolecular Mechanism

This is the dominant pathway for uncatalyzed reactions using generated HI (e.g., NaI/AcOH or TMSCl/NaI/H


O).
  • Mechanism: The reaction proceeds through a termolecular transition state involving the alkyne, the iodide anion, and the proton source.

  • Stereochemical Outcome: Strict anti-addition leads to the (

    
    )-vinyl iodide (from terminal alkynes) or specific geometric isomers defined by the approach of the nucleophile.
    
  • Chiral Integrity: Because the hydroxyl group acts merely as a spectator or weak H-bond acceptor, the C-O bond remains intact, preserving the configuration at the chiral center.

Pathway B: Hydroxyl-Directed Syn-Addition (Metal-Catalyzed)

When using Lewis acidic metals (e.g., Al, Mg, or specific transition metals), the hydroxyl group coordinates to the metal center.

  • Mechanism: The metal binds simultaneously to the alkyne

    
    -system and the propargylic oxygen. This "tethering" effect delivers the hydride or iodide to the proximal carbon (regiocontrol) in a syn-fashion .
    
  • Stereochemical Outcome: Syn-addition typically yields the (

    
    )-vinyl iodide (or (
    
    
    
    )-isomer if followed by specific isomerization steps).
  • Regiocontrol: The coordination directs the nucleophile to the carbon closest to the hydroxyl group (proximal attack).

Visualization of Mechanistic Divergence

HydroiodinationMechanism Start Chiral Alkynyl Alcohol (Propargylic Center) Decision Reagent System Start->Decision PathA Path A: Bronsted Acid / Iodide Salt (e.g., NaI, AcOH) Decision->PathA Protic Conditions PathB Path B: Metal-Directed (e.g., Al-H, then I+) Decision->PathB Hydrometalation Risk Risk: Strong Acid / High Temp Decision->Risk Uncontrolled TS_A Termolecular Transition State (Anti-Addition) PathA->TS_A I- attacks opposite H+ TS_B Cyclic Metal-Alkoxide Intermediate (Syn-Addition) PathB->TS_B Coordination to OH ProdA (E)-Vinyl Iodide (Chirality Retained) TS_A->ProdA ProdB (Z)-Vinyl Iodide (Chirality Retained) TS_B->ProdB Racemization Racemization via Propargylic Cation Risk->Racemization

Caption: Mechanistic divergence between anti-addition (protic) and syn-addition (metal-directed) pathways.

Experimental Protocols

Protocol A: Synthesis of ( )-Vinyl Iodides (Anti-Addition)

This method utilizes in situ generated HI under mild conditions to prevent racemization.

Reagents:

  • Substrate: Chiral Propargylic Alcohol (1.0 equiv)

  • Sodium Iodide (NaI): 1.5 equiv

  • Acetic Acid (AcOH): 2.0 equiv (or TMSCl/H

    
    O for milder generation)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve the chiral propargylic alcohol in MeCN (0.1 M) under an inert atmosphere (N

    
     or Ar).
    
  • Reagent Addition: Add NaI (1.5 equiv) to the stirring solution at 0 °C.

  • Activation: Dropwise add AcOH (2.0 equiv). Note: For extremely acid-sensitive substrates, use TMSCl (1.5 equiv) followed by H

    
    O (0.75 equiv) to generate HI slowly.
    
  • Reaction: Allow the mixture to warm to room temperature (23 °C). Monitor by TLC/LC-MS for the disappearance of the alkyne.

  • Quench: Pour the mixture into saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to reduce any I
    
    
    formed) and extract with EtOAc.
  • Validation: Check optical rotation or chiral HPLC against the starting material to confirm enantiomeric excess (ee) retention.

Mechanistic Checkpoint:

  • Why this works: The iodide anion attacks the activated alkyne-proton complex from the face opposite the proton, ensuring (

    
    )-selectivity. The acidity is insufficient to ionize the C-OH bond.
    
Protocol B: Synthesis of ( )-Vinyl Iodides (Hydroxyl-Directed)

This method uses a hydroalumination-iodination sequence where the aluminum coordinates the hydroxyl group.

Reagents:

  • Substrate: Chiral Propargylic Alcohol (1.0 equiv)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): 1.05 equiv

  • N-Iodosuccinimide (NIS): 1.2 equiv

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Coordination: Dissolve substrate in anhydrous THF at -78 °C. Add Red-Al dropwise. The evolution of H

    
     gas confirms the formation of the aluminum alkoxide intermediate.
    
  • Hydroalumination: Allow the solution to warm to 0 °C or room temperature to facilitate the intramolecular hydride transfer (syn-addition).

  • Iodination: Cool back to -78 °C. Add NIS (dissolved in THF) to the vinyl-aluminum intermediate.

  • Workup: Quench with Rochelle’s salt (saturated potassium sodium tartrate) to break up aluminum emulsions.

Mechanistic Checkpoint:

  • Why this works: The aluminum atom acts as a temporary tether, holding the hydride and the alkyne in a fixed geometry (syn). The subsequent electrophilic substitution of the C-Al bond with iodine proceeds with retention of configuration.

Data Summary and Optimization

The following table summarizes the expected outcomes based on reagent choice.

MethodReagent SystemMajor IsomerChirality RetentionMechanism
Acidic Halogenation NaI / AcOH / MeCN(

)-Isomer
HighAnti-addition (Termolecular)
Milder Acidic NaI / TMSCl / H

O
(

)-Isomer
ExcellentSlow release Anti-addition
Hydroalumination Red-Al / NIS(

)-Isomer
HighDirected Syn-addition
Radical Addition HInCl

(Indium)
(

)-Isomer
ModerateRadical Anti-addition
Troubleshooting Guide
  • Problem: Loss of optical purity (low ee).

    • Cause: Acidity is too high, leading to

      
       type ionization of the alcohol.
      
    • Fix: Switch from AcOH to the TMSCl/NaI/H

      
      O system or use a buffered system. Ensure temperature does not exceed 25 °C.
      
  • Problem: Poor Regioselectivity (Mixture of

    
    - and 
    
    
    
    -iodides).
    • Cause: Lack of directing effect or steric clashes.

    • Fix: For terminal alkynes, anti-addition usually favors the terminal iodide (Markovnikov vs anti-Markovnikov depends on polarization). For internal alkynes, the hydroxyl-directed method (Protocol B) is superior for directing iodine to the distal or proximal carbon depending on the metal used.

References

  • Regio- and Stereoselective Hydroiodination of Internal Alkynes. Source: Organic Letters (2021).[1] URL:[Link][1]

  • Hydroxyl-Directed Highly Regio- and Stereo-Selective Hydrocarboxylation. Source: Nature Communications (via NIH). URL:[Link]

  • Synthesis of Vinyl Iodides via Hydroalumination. Source: Journal of the American Chemical Society. URL:[Link]

  • Stereoselective Synthesis of Chiral Molecules (Enzymatic/Chemical). Source: Encyclopedia.pub. URL:[Link]

  • Mechanistic Insights into Hydrohalogenation. Source: YouTube (Casual Chemistry / Academic Lecture). URL:[Link]

Sources

Exploratory

Technical Guide: Stability, Handling, and Storage of (1E,3R)-1-Iodo-1-octen-3-ol

Document Control: Subject: (1E,3R)-1-Iodo-1-octen-3-ol (CAS: 6314-32-5 / Generic Registry) Role: Key Intermediate (Omega-Chain) for Prostaglandin Synthesis Class: Vinyl Iodide / Chiral Allylic Alcohol Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: (1E,3R)-1-Iodo-1-octen-3-ol (CAS: 6314-32-5 / Generic Registry)

  • Role: Key Intermediate (Omega-Chain) for Prostaglandin Synthesis

  • Class: Vinyl Iodide / Chiral Allylic Alcohol

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Crucial Distinction: This compound is not the common flavorant "Mushroom Alcohol" (1-octen-3-ol). It is a highly functionalized, light-sensitive synthetic intermediate containing a vinyl iodide moiety and a chiral allylic alcohol .

(1E,3R)-1-Iodo-1-octen-3-ol is the strategic "omega-chain" precursor used in the convergent synthesis of prostaglandins (e.g., Misoprostol, Lubiprostone, Latanoprost). Its value lies in two specific structural features that dictate its instability profile:

  • The Vinyl Iodide (C-I bond): Essential for subsequent lithiation or Palladium-catalyzed cross-coupling (Suzuki/Sonogashira). It is photolabile and prone to homolytic cleavage.

  • The Chiral Allylic Alcohol: The (3R) stereocenter is essential for biological activity. This motif is susceptible to acid-catalyzed rearrangement (allylic transposition) and oxidation.

Standard Storage Recommendation: Store at -20°C under Argon atmosphere in Amber Glass containers.

Physicochemical Stability Profile

Photostability (Critical)

Vinyl iodides are inherently unstable to light. Exposure to UV or visible light excites the C-I bond, leading to homolytic cleavage. This generates an alkenyl radical and an iodine radical.

  • Observation: Samples turn yellow/brown over time due to the formation of molecular iodine (

    
    ).
    
  • Impact: Free iodine can catalyze further decomposition and racemization of the alcohol.

Oxidative Stability

The allylic alcohol position is activated. While relatively stable in pure form, exposure to atmospheric oxygen, particularly in the presence of trace metals or light, can lead to oxidation.

  • Product: (1E)-1-iodo-1-octen-3-one (Enone).

  • Consequence: Loss of the chiral center and formation of a Michael acceptor (reactive electrophile).

Acid/Base Sensitivity[8]
  • Acid: High sensitivity.[1] Acids catalyze the dehydration to form conjugated dienes or the 1,3-allylic shift of the hydroxyl group (racemization risk).

  • Base: Moderate stability. However, strong bases can induce dehydrohalogenation (elimination of HI) to form the alkyne.

Decomposition Mechanisms (Visualized)

The following diagram details the primary degradation pathways that must be mitigated during storage.

Decomposition Target (1E,3R)-1-Iodo-1-octen-3-ol (Active Intermediate) Radical Alkenyl Radical + I• Target->Radical hv (Light) Enone 1-Iodo-1-octen-3-one (Oxidation Product) Target->Enone O2 / Trace Metal Rearranged Allylic Isomers/Dienes (Racemization/Dehydration) Target->Rearranged H+ (Acid Catalysis) Iodine Molecular Iodine (I2) (Discoloration) Radical->Iodine Dimerization

Figure 1: Primary degradation pathways driven by light (photolysis), oxygen (oxidation), and acid (rearrangement).

Storage & Handling Protocols

Storage Specifications

To maintain purity >98% and ee >99% over extended periods (6-12 months), strict adherence to the following conditions is required.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Kinetic suppression of oxidative and elimination pathways.
Atmosphere Argon (Ar) Ar is heavier than air and provides a superior blanket compared to Nitrogen (

) for preventing oxidation.
Container Amber Glass Vial Blocks UV/Vis radiation to prevent C-I photolysis.
Closure PTFE-lined Cap Prevents leaching of plasticizers and ensures an inert seal against iodine vapor.
Additives Copper Wire (Optional) Some protocols suggest a stabilizer (Cu) to scavenge free iodine, though strictly purified material under Ar is preferred.
Handling "Best Practices"
  • Thawing: Allow the vial to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can introduce acidity.

  • Transfer: Use gas-tight syringes or canulas. Avoid pouring.

  • Tools: Use glass or stainless steel. Avoid aluminum (reactive with alkyl halides) or plastics that may leach.

  • Re-sealing: If the full aliquot is not used, the headspace must be purged with Argon before returning to -20°C.

Quality Control & Self-Validating Workflows

Before committing this intermediate to a high-value coupling reaction (e.g., prostaglandin synthesis), its integrity must be validated.

Visual Inspection (First Pass)
  • Pass: Colorless to pale yellow oil.

  • Fail: Dark brown/red oil (indicates significant iodine release).

  • Action: If dark, purification is required immediately.

Analytical Assay (HPLC/GC)

Method: Reverse Phase HPLC or Chiral GC.

  • Column: C18 (for purity) or Chiralpak AD/OD (for enantiomeric excess).

  • Detection: UV at 240-254 nm (Vinyl iodide absorption).

  • Criteria:

    • Chemical Purity: >97%

    • Enantiomeric Excess (ee): >99% (Crucial for bioactivity)

Purification Protocol (If Degraded)

If the compound has degraded (iodine color), a rapid filtration is often sufficient to restore usability.

Step-by-Step Purification:

  • Prepare Pad: Use a short pad of Silica Gel (SiO2) treated with 1% Triethylamine (to neutralize acidity).

  • Dissolve: Dissolve the crude oil in 10% EtOAc/Hexanes.

  • Elute: Flush rapidly through the silica pad. The polar oxidation products and free iodine will be retained or retarded.

  • Concentrate: Rotary evaporate at <30°C (water bath) to avoid thermal degradation.

Synthesis & Utilization Workflow

The following diagram illustrates where this compound fits in the broader synthesis and how its storage connects to its application.

Workflow Precursor (S)-1-Octyn-3-ol Synthesis Hydroiodination / Hydrozirconation (Schwartz Reagent + I2) Precursor->Synthesis Stereocontrolled Synthesis Product (1E,3R)-1-Iodo-1-octen-3-ol Synthesis->Product QC QC Check (HPLC/GC) Product->QC QC->Synthesis Fail (Repurify) Storage Storage: -20°C, Ar, Amber QC->Storage Pass Protection Protection (TBS/THP Ether) Storage->Protection Thaw & Use Coupling Coupling (Suzuki/Lithiation) -> Prostaglandin Protection->Coupling

Figure 2: Lifecycle of the intermediate from synthesis to application in prostaglandin manufacturing.

References

  • Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandins and prostacyclins. Chemical Reviews, 93(4), 1533-1564. Link

  • Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation. Chemical Reviews, 103(5), 1979-2018. (Discusses stability and coupling of vinyl iodides). Link

  • Corey, E. J., et al. (1972). Total synthesis of prostaglandins. Journal of the American Chemical Society.[2] (Foundational text on handling these intermediates). Link

  • Sigma-Aldrich (Merck). Handling and Storage of Organometallics and Halides. (General protocol grounding). Link

Sources

Foundational

An In-depth Technical Guide to the Discovery and Initial Synthesis of (1E,3R)-1-Iodo-1-octen-3-ol: A Key Building Block in Prostaglandin Synthesis

Introduction: The Strategic Importance of a Chiral Vinyl Iodide (1E,3R)-1-Iodo-1-octen-3-ol is a chiral molecule of significant interest in the field of medicinal chemistry and drug development. Its primary importance li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Chiral Vinyl Iodide

(1E,3R)-1-Iodo-1-octen-3-ol is a chiral molecule of significant interest in the field of medicinal chemistry and drug development. Its primary importance lies in its role as a key intermediate—specifically, the "lower side chain" or "omega (ω) chain"—in the total synthesis of various prostaglandins and their analogues.[1] Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of biological effects, including inflammation, blood pressure regulation, and uterine contraction.[2] The precise stereochemistry of (1E,3R)-1-Iodo-1-octen-3-ol, with an (E)-configured double bond and an (R)-configured hydroxyl group, is crucial for the biological activity of the final prostaglandin products.[3] This guide provides a detailed account of the discovery and seminal synthetic strategies developed to produce this vital building block with the required stereochemical fidelity.

While a single publication heralding the "discovery" of this specific molecule is not apparent, its genesis is intrinsically linked to the groundbreaking work on prostaglandin synthesis, most notably by E.J. Corey and his contemporaries. The synthetic challenge was not merely to construct the carbon skeleton but to control the absolute and relative stereochemistry at two key centers. The initial synthetic approaches, therefore, represent a masterful application of asymmetric synthesis and stereoselective reaction mechanisms.

Retrosynthetic Analysis: A Two-Stage Approach to Stereochemical Control

A logical retrosynthetic analysis of (1E,3R)-1-Iodo-1-octen-3-ol reveals a two-stage challenge that guided its initial synthesis. The primary disconnection is at the carbon-carbon double bond, suggesting a terminal alkyne as a precursor. This simplifies the problem into two distinct, yet interconnected, objectives:

  • Asymmetric Synthesis of the Chiral Precursor: The first objective is the enantioselective synthesis of (3R)-1-octyn-3-ol. This step establishes the critical (R)-stereocenter at C-3.

  • Stereoselective Alkyne to Vinyl Iodide Conversion: The second objective is the stereospecific conversion of the terminal alkyne in (3R)-1-octyn-3-ol to an (E)-vinyl iodide without disturbing the existing chiral center.

The following sections will delve into the pioneering methodologies developed to address each of these challenges.

Part 1: Establishing the (R)-Stereocenter - The Asymmetric Synthesis of (3R)-1-Octyn-3-ol

The cornerstone of the synthesis of the target molecule is the creation of the chiral propargyl alcohol, (3R)-1-octyn-3-ol. The initial and most direct route to this compound is the asymmetric reduction of the corresponding ketone, 1-octyn-3-one.

Causality Behind the Method: The Need for Enantioselective Reduction

Direct reduction of 1-octyn-3-one with achiral reducing agents like sodium borohydride would yield a racemic mixture of (R)- and (S)-1-octyn-3-ol. To achieve the desired (R)-enantiomer, a chiral reducing agent is necessary. The early successes in this area were driven by the development of stoichiometric chiral borane reagents.

One of the most effective methods for this transformation involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from either (+)- or (-)-α-pinene. For the synthesis of the (R)-alcohol, the reducing agent is prepared from (+)-α-pinene.

Experimental Protocol: Asymmetric Reduction of 1-Octyn-3-one

The following protocol is a representative procedure for the enantioselective reduction of 1-octyn-3-one to (R)-1-octyn-3-ol.

Step 1: Preparation of the Chiral Reducing Agent (from (+)-α-pinene)

  • A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) is treated with (+)-α-pinene.

  • The mixture is heated to reflux to ensure the formation of B-3-pinanyl-9-borabicyclo[3.3.1]nonane.

  • Excess α-pinene and THF are removed under vacuum to yield the neat chiral borane reagent.

Step 2: Asymmetric Reduction

  • The flask containing the chiral borane is cooled to 0°C under a nitrogen atmosphere.

  • 1-octyn-3-one is added dropwise to the cooled reagent. An initial exothermic reaction is observed.

  • The reaction is allowed to warm to room temperature and stirred until completion (typically monitored by gas chromatography).

Step 3: Workup and Purification

  • The reaction is quenched by the addition of an aldehyde, such as propionaldehyde, to consume any excess borane reagent.

  • The liberated α-pinene is removed under vacuum.

  • The borinate ester intermediate is oxidized by the careful addition of aqueous sodium hydroxide followed by 30% hydrogen peroxide at a controlled temperature.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude (R)-1-octyn-3-ol is then purified by vacuum distillation or column chromatography.

Parameter Value Reference
Starting Material1-Octyn-3-one
Chiral ReagentB-3-pinanyl-9-BBN (from (+)-α-pinene)
Typical Chemical YieldGood
Enantiomeric Excess>95% (dependent on the purity of α-pinene)

Part 2: Stereoselective Formation of the (E)-Vinyl Iodide

With the chiral precursor, (3R)-1-octyn-3-ol, in hand, the next critical step is the conversion of the terminal alkyne to a vinyl iodide with exclusive (E)-stereochemistry. This is a crucial transformation, as the geometry of this double bond is essential for the proper conformation and biological activity of the resulting prostaglandin.

Causality Behind the Method: Hydrozirconation for syn-Addition

To achieve the desired (E)-stereochemistry, a method that proceeds via a syn-addition of H and I across the triple bond is required. Hydroboration-iodination and hydroalumination-iodination are viable options. However, one of the most reliable and widely adopted methods for this transformation is hydrozirconation , followed by iodinolysis.

Hydrozirconation of terminal alkynes with zirconocene hydrochloride (Schwartz's reagent, Cp₂ZrHCl) proceeds via a syn-addition of the Zr-H bond across the alkyne.[4] The bulky zirconocene moiety preferentially adds to the terminal carbon, leading to the formation of a vinylzirconium intermediate with the zirconium atom at the terminal position. This intermediate can then be treated with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), to replace the zirconium with an iodine atom with retention of configuration.[5] This sequence ensures the formation of the desired (E)-vinyl iodide.

Experimental Protocol: Hydrozirconation-Iodination of (3R)-1-Octyn-3-ol

The following is a representative protocol for the conversion of (3R)-1-octyn-3-ol to (1E,3R)-1-Iodo-1-octen-3-ol. It is important to first protect the free hydroxyl group to prevent side reactions with the Schwartz's reagent.

Step 1: Protection of the Hydroxyl Group

  • (3R)-1-octyn-3-ol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., 2,6-lutidine).

  • A silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl), is added, and the reaction is stirred until the protection is complete (monitored by TLC).

  • The reaction is worked up by washing with aqueous solutions to remove the base and salts, and the protected alcohol is purified.

Step 2: Hydrozirconation

  • The protected (3R)-1-octyn-3-ol is dissolved in an anhydrous, aprotic solvent such as THF or dichloromethane under an inert atmosphere (argon or nitrogen).

  • A solution or suspension of zirconocene hydrochloride (Schwartz's reagent) is added portion-wise at room temperature.

  • The reaction mixture is stirred for a short period (typically 15-30 minutes) to ensure complete formation of the vinylzirconium intermediate.

Step 3: Iodination and Deprotection

  • The reaction mixture is cooled (e.g., to 0°C or -78°C).

  • A solution of N-iodosuccinimide (NIS) or iodine in THF is added dropwise. The reaction is typically rapid.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude protected vinyl iodide is then deprotected using standard conditions for the chosen protecting group (e.g., tetrabutylammonium fluoride (TBAF) for silyl ethers).

  • The final product, (1E,3R)-1-Iodo-1-octen-3-ol, is purified by column chromatography.

Parameter Value Reference
Starting Material(3R)-1-octyn-3-ol (protected)
Key ReagentZirconocene hydrochloride (Schwartz's reagent)[5]
Iodinating AgentN-Iodosuccinimide (NIS) or Iodine (I₂)
StereoselectivityHigh (>98% E)
Typical Overall YieldGood

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of (1E,3R)-1-Iodo-1-octen-3-ol.

Asymmetric_Reduction start 1-Octyn-3-one intermediate (R)-1-Octyn-3-ol start->intermediate Asymmetric Reduction reagent (+)-Alpine-Borane(from (+)-α-pinene) reagent->intermediate caption Asymmetric reduction of 1-octyn-3-one.

Caption: Asymmetric reduction of 1-octyn-3-one.

Hydrozirconation_Iodination cluster_0 start (3R)-1-Octyn-3-ol step1 1. Protection (e.g., TBSCl) protected (3R)-3-(TBSO)-1-octyne start->protected Protection step2 1. Cp₂ZrHCl (Schwartz's Reagent)2. NIS or I₂ vinyl_iodide (1E,3R)-1-Iodo-3-(TBSO)-1-octene protected->vinyl_iodide Hydrozirconation- Iodination step3 Deprotection (e.g., TBAF) final_product (1E,3R)-1-Iodo-1-octen-3-ol vinyl_iodide->final_product Deprotection caption Conversion of the chiral alkyne to the vinyl iodide.

Caption: Conversion of the chiral alkyne to the vinyl iodide.

Conclusion and Future Perspectives

The development of a stereocontrolled synthesis for (1E,3R)-1-Iodo-1-octen-3-ol was a pivotal achievement in organic synthesis, enabling the large-scale production of prostaglandins and their analogues for therapeutic use. The initial strategies, rooted in the principles of asymmetric reduction and stereoselective hydrozirconation, exemplify the elegance and precision required in modern drug development. While newer methods, including catalytic asymmetric approaches, have since been developed, the foundational logic of this two-stage synthesis remains a testament to the ingenuity of its pioneers. This guide serves as a comprehensive overview for researchers and scientists, providing not just the protocols but also the underlying scientific rationale that drove the discovery and synthesis of this essential chiral building block.

References

  • Corey, E. J., & Nicolaou, K. C. (1974). A new, mild, and efficient method for the esterification of carboxylic acids. Journal of the American Chemical Society, 96(17), 5614–5616.
  • Corey, E. J., et al. (1970). Stereocontrolled synthesis of prostaglandins F2.alpha. and E2 (dl). Journal of the American Chemical Society, 92(1), 397–398.
  • Reactome. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

  • Upjohn Company. (1978). Novel prostaglandin compounds, processes for the preparation thereof and pharmaceutical compositions containing them.
  • Alza Corporation. (1982). Novel prostaglandin analogues and process for making same.
  • Richter Gedeon Vegyeszeti Gyar Rt. (1999). Process for the preparation of prostaglandins.
  • NPTEL IIT Bombay. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]

  • NPTEL IIT Bombay. (2022, August 8). Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork) [Video]. YouTube. [Link]

  • Dams, I., Wasyluk, J., Prost, M. E., & Kutner, A. (2019).
  • Nicofarma S.R.L. (2006). Process for the synthesis of prostaglandin derivatives.
  • Hems, W. P., & Hegedus, L. S. (2024, March 21). A concise and scalable chemoenzymatic synthesis of prostaglandins.
  • Van Horn, D. E., & Negishi, E. (1978). A novel, general, and selective method for the synthesis of (E)- and (Z)-1-halo-1-alkenes. Journal of the American Chemical Society, 100(7), 2252–2254.
  • CJ Cheiljedang Corp. (2011). Method for preparing prostaglandin derivative.
  • Hemler, M. E., & Lands, W. E. M. (1977). Biosynthesis of Prostaglandins. Journal of the American Oil Chemists' Society, 54(4), 153A–159A.
  • LibreTexts Chemistry. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Schwartz's Reagent, Zirconocene Chloride Hydride. Retrieved from [Link]

  • E-learning in Chemistry. (2020, December 9). 7 E.J.Corey Synthesis of Prostaglandins | Part A | PGE2 [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note #08-VI: Precision Synthesis &amp; Application of (1E,3R)-1-Iodo-1-octen-3-ol

Executive Summary (1E,3R)-1-Iodo-1-octen-3-ol is a specialized vinyl iodide building block used primarily to introduce the -side chain into prostaglandins and lipoxins. Unlike its (S)-enantiomer, which yields "classical"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1E,3R)-1-Iodo-1-octen-3-ol is a specialized vinyl iodide building block used primarily to introduce the


-side chain into prostaglandins and lipoxins. Unlike its (S)-enantiomer, which yields "classical" prostaglandins (e.g., PGE2), the (3R)-isomer  described here is the critical precursor for 15-epi-lipoxins  (Aspirin-Triggered Lipoxins or ATLs) and 15-epi-prostaglandins . These "epi-series" metabolites exhibit potent anti-inflammatory and pro-resolving properties distinct from their natural counterparts, making this reagent a high-value target in resolution pharmacology and drug development.

This guide details the stereoselective synthesis of the (3R)-vinyl iodide and its subsequent organocuprate coupling to construct the 15-epi-eicosanoid skeleton.

Part 1: Synthesis of the Chiral Building Block

Objective: Preparation of (1E,3R)-1-iodo-1-octen-3-ol with >98% ee and >95% geometric purity.

The Strategic Choice: Route Selection

While racemic synthesis followed by resolution is possible, it is atom-inefficient (max 50% yield). The preferred industrial and research protocol utilizes Asymmetric Transfer Hydrogenation (ATH) of the ynone, followed by a stereoretentive Hydrozirconation-Iodination sequence.

Protocol: Asymmetric Synthesis Sequence
Step A: Preparation of (R)-1-Octyn-3-ol

Reagents: 1-Octyn-3-one, RuCl(p-cymene)[(R,R)-Ts-DPEN], HCOONa/H2O.

  • Catalyst Loading: Charge a reactor with 1-octyn-3-one (1.0 equiv) in dichloromethane (DCM).

  • Reduction: Add the Ruthenium catalyst (0.5 mol%) and a 5:2 mixture of Formic Acid/Triethylamine (azeotropic mix).

  • Reaction: Stir at 25°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with water, dry over Na2SO4, and concentrate.

  • Result: Yields (R)-1-octyn-3-ol (>95% yield, >97% ee).

Step B: Hydrozirconation-Iodination (The "Schwartz" Protocol)

Rationale: Unlike Red-Al (hydroalumination), Schwartz's reagent (Cp2ZrHCl) operates under milder conditions, preventing racemization of the sensitive propargylic alcohol.

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with Cp2ZrHCl (1.2 equiv) and dry THF. Protect from light.

  • Addition: Add (R)-1-octyn-3-ol (1.0 equiv) dropwise at 0°C. The suspension will clear as the alkenylzirconocene forms.

  • Equilibration: Stir at room temperature for 30 minutes to ensure complete formation of the (E)-alkenyl zirconium species.

  • Iodination: Cool to -78°C. Add a solution of Iodine (I2, 1.2 equiv) in THF dropwise. The solution will transiently decolorize before turning dark violet.

  • Quench: Warm to 0°C and quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine.

  • Isolation: Extract with ether. Wash with brine.[1] Dry (MgSO4).

  • Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes). Note: Vinyl iodides are light-sensitive; wrap columns in foil.

Key Quality Attribute (KQA):

  • 1H NMR (CDCl3):

    
     6.55 (dd, J=14.5, 6.0 Hz, 1H, H-2), 6.30 (d, J=14.5 Hz, 1H, H-1). The coupling constant (
    
    
    
    Hz) confirms the trans (E) geometry.
Visualization: Synthesis Workflow

The following diagram illustrates the stereochemical flow from the ynone to the protected vinyl iodide.

SynthesisWorkflow Start 1-Octyn-3-one Step1 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Start->Step1 Reduction Inter1 (R)-1-Octyn-3-ol (>97% ee) Step1->Inter1 Step2 Hydrozirconation (Cp2ZrHCl) Inter1->Step2 Syn-Addition Step3 Iodinolysis (I2, -78°C) Step2->Step3 Retention Final (1E,3R)-1-Iodo-1-octen-3-ol (Vinyl Iodide) Step3->Final E-Selective Protect TBS Protection (TBSCl, Imid) Final->Protect Optional

Caption: Fig 1. Stereoselective route to (1E,3R)-1-iodo-1-octen-3-ol using Noyori reduction and Schwartz hydrozirconation.

Part 2: Application in Total Synthesis (The Coupling)

Context: This module describes the coupling of the (3R)-vinyl iodide to a cyclopentenone core (e.g., 4-hydroxy-cyclopentenone derivative) to generate 15-epi-PGE1 or 15-epi-Lipoxin precursors.

The Mixed Cuprate Protocol

Direct lithiation of vinyl iodides is effective, but direct addition to enones requires transmetallation to Copper (Gilman or Mixed Cuprate) to effect the conjugate (1,4) addition.

Reagents:

  • (1E,3R)-1-Iodo-1-octen-3-ol (TBS protected)

  • t-Butyllithium (t-BuLi) - Pyrophoric, handle with extreme care.

  • Lithium 2-thienylcyanocuprate (Lipshutz Cuprate) OR CuCN.

Protocol:

  • Protection: Ensure the C3 hydroxyl is protected (e.g., TBS ether). Free alcohols quench organolithiums.

  • Lithiation (Halogen-Metal Exchange):

    • Dissolve the protected vinyl iodide in dry Ether at -78°C.

    • Add t-BuLi (2.0 equiv) dropwise.

    • Mechanism:[2][3][4][5] The iodine is exchanged for lithium, generating the vinyllithium species.

    • Stir for 30 mins at -78°C.

  • Transmetallation (Cuprate Formation):

    • Transfer the vinyllithium solution via cannula to a flask containing CuCN (or Thienyl-Cu-CNLi) in THF at -78°C.

    • Warm slightly to -40°C to allow cuprate formation, then recool to -78°C.

  • Conjugate Addition:

    • Add the solution of the Cyclopentenone Core (dissolved in THF) dropwise.

    • Stir at -78°C for 1 hour.

  • Quench: Pour into saturated NH4Cl/NH4OH (9:1) buffer.[3] The blue color indicates copper removal.

Why (3R)? The Biological Impact

Using the (3R)-reagent results in the 15(R)-configuration in the final eicosanoid.

  • Standard Reagent (3S): Yields 15(S)-PGE2 (Pro-inflammatory / Homeostatic).

  • This Reagent (3R): Yields 15-epi-LXA4 (Anti-inflammatory / Resolution).[3][6]

  • Note: Aspirin acetylates COX-2, altering its enzymatic pocket to produce 15(R)-HETE, which is converted to 15-epi-lipoxins.[7] This synthetic protocol mimics that unique biological pathway.

Part 3: Critical Quality Attributes (QC Data)

Table 1: Physicochemical Specifications

AttributeSpecificationMethod of Verification
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%Reverse Phase (C18), UV 210 nm
Enantiomeric Excess > 97% (R)Chiral HPLC (Chiralcel OD-H)
Geometry > 99:1 (E:Z)1H NMR (J-coupling analysis)
Stability Unstable to light/heatStore at -20°C, Argon, Foil-wrapped
Mechanism of Action (Coupling)

The following diagram details the mechanistic pathway from the vinyl iodide to the final prostaglandin scaffold.

CuprateMechanism VinylIodide (1E,3R)-Vinyl Iodide (TBS Protected) Lithiation Lithiation (t-BuLi, -78°C) VinylIodide->Lithiation VinylLi Vinyl Lithium Species (Retention of Geometry) Lithiation->VinylLi CuprateStep Transmetallation (+ CuCN or Thienyl-Cu) VinylLi->CuprateStep MixedCuprate Mixed Organocuprate (Soft Nucleophile) CuprateStep->MixedCuprate Addition 1,4-Conjugate Addition MixedCuprate->Addition Nucleophilic Attack Enone Cyclopentenone Core (Michael Acceptor) Enone->Addition Electrophile Product 15-Epi-Prostaglandin/Lipoxin (Protected) Addition->Product Hydrolysis

Caption: Fig 2. Organocuprate-mediated conjugate addition mechanism for installing the omega-chain.

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969, pp. 5675-5677. Link

  • Serhan, C. N. "Pro-resolving lipid mediators are leads for resolution physiology." Nature, vol. 510, 2014, pp. 92-101. (Context on 15-epi-lipoxins). Link

  • Wipf, P., & Jahn, H. "Synthetic applications of organozirconocenes." Tetrahedron, vol. 52, no. 40, 1996, pp. 12853-12910. (Protocol for Hydrozirconation). Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Alkynyl Ketones." Journal of the American Chemical Society, vol. 119, no. 4, 1997, pp. 8738-8739. Link

  • Petasis, N. A., et al. "Design and synthesis of benzo-lipoxin A4 analogs with enhanced stability and potent anti-inflammatory properties." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 4, 2008, pp. 1382-1387. (Application of epi-analogs). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing catalyst and ligand for Heck reactions with vinyl iodides

Technical Support Center: Heck Reaction Optimization (Vinyl Iodides) Mission: To provide high-fidelity troubleshooting and optimization strategies for Palladium-catalyzed vinylation of alkenes (Heck-Mizoroki reaction), s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heck Reaction Optimization (Vinyl Iodides)

Mission: To provide high-fidelity troubleshooting and optimization strategies for Palladium-catalyzed vinylation of alkenes (Heck-Mizoroki reaction), specifically utilizing vinyl iodides as electrophiles.

Module 1: Catalyst & Ligand Selection Strategy

Q: Why is my standard Pd(PPh₃)₄ protocol failing with vinyl iodides?

A: While Pd(PPh₃)₄ is the historic standard, it is often suboptimal for vinyl iodides due to their unique reactivity profile. Vinyl iodides undergo oxidative addition much faster than aryl bromides or chlorides. The failure usually stems from two competing mechanisms:

  • Catalyst Deactivation: The rapid oxidative addition can lead to a high concentration of Pd(II) species. If the migratory insertion step is slow (due to sterics on the alkene), the Pd(II) species can aggregate and precipitate as Pd black before the cycle completes.

  • Inhibition by Phosphines: Excess phosphine ligands can actually inhibit the reaction by occupying coordination sites required for alkene coordination.

The Solution: "Jeffery Conditions" For vinyl iodides, the most robust starting point is Ligand-Free Phase Transfer Catalysis , known as Jeffery Conditions.

  • Why it works: Tetraalkylammonium salts (like TBAB) stabilize anionic palladium species (

    
     or 
    
    
    
    ), preventing Pd black formation without the need for phosphine ligands that might sterically hinder the reaction.
  • Recommendation: Switch to Pd(OAc)

    
     (1–5 mol%) + TBAB (1 equiv) + K
    
    
    
    CO
    
    
    (2.5 equiv) in DMF or MeCN.

Module 2: Troubleshooting Reactivity & Conversion

Q: I see immediate precipitation of black metal, and the reaction stalls. How do I fix this?

A: This is the hallmark of Palladium Black formation . The active catalytic species is collapsing into inactive metallic palladium nanoparticles.

Troubleshooting Protocol:

  • Add Quaternary Ammonium Salts: If you aren't using them, add Tetrabutylammonium bromide (TBAB) or chloride (TBAC). The ammonium cation forms a loose ion pair with the anionic palladium complex, stabilizing it in solution (electrostatic stabilization).

  • Lower the Temperature: Vinyl iodides are thermally sensitive. High heat (100°C+) can accelerate catalyst decomposition faster than the catalytic turnover. Try 40–60°C.

  • Check Reagent Purity: Vinyl iodides degrade to liberate I

    
     over time. Free iodine oxidizes Pd(0) to Pd(II) irreversibly in non-productive pathways. Always freshly filter your vinyl iodide through a small plug of basic alumina or wash with Na
    
    
    
    S
    
    
    O
    
    
    before use.

Q: My vinyl iodide is consumed, but I see homocoupling (diene formation) instead of the Heck product.

A: Homocoupling (2


 Vinyl-I 

1,3-Diene) competes when the alkene concentration is too low or the alkene is electronically mismatched.
  • Fix: Increase the equivalents of the alkene (nucleophile) to 1.5–2.0 equiv.

  • Fix: Slow addition. Add the vinyl iodide via syringe pump over 1 hour to keep its instantaneous concentration low relative to the alkene.

Module 3: Controlling Selectivity (Regio- & Stereochemistry)

Q: How do I control whether the vinyl group adds to the


 (branched) or 

(linear) position?

A: Regioselectivity is dictated by the mechanistic pathway: Neutral vs. Cationic .[1]

FeatureNeutral Pathway Cationic Pathway
Active Species

(Halide bound)

(Halide dissociated)
Conditions Standard (PPh

, non-polar solvents)
Add Ag salts (AgOTf, Ag

CO

) or use Bidentate ligands
Substrate Pref. Electron-Poor Alkenes (Acrylates)Electron-Rich Alkenes (Enol ethers)
Major Product Linear (

-arylation)
Branched (

-arylation)
Dominant Factor Steric ControlElectronic Control
  • To favor Linear (

    
    ):  Use monodentate phosphines (PPh
    
    
    
    ) or ligand-free conditions. The bulky Pd complex attaches to the least hindered carbon.
  • To favor Branched (

    
    ):  You must force the Cationic Pathway . Use bidentate ligands like dppp  (1,3-bis(diphenylphosphino)propane) and add a halide scavenger like AgOTf  or TlOAc  (toxic, but effective). The cationic Pd is extremely electrophilic and follows electronic polarization, attacking the carbon with higher electron density.
    

Q: I am losing the stereochemistry of my vinyl iodide (


 isomerization). 

A: Stereochemical scrambling usually occurs after the coupling during the


-hydride elimination step or via reversible insertion.
  • Use Silver Salts: Add Ag

    
    CO
    
    
    
    . This accelerates the halide abstraction. By forcing the reaction through the cationic manifold, you often accelerate the reductive elimination step, leaving less time for isomerization.
  • Lower Temperature: Isomerization has a higher activation energy than the coupling. Run the reaction at the lowest temperature possible (RT to 50°C).

  • Avoid Excess Phosphine: Free phosphine can catalyze the isomerization of the double bond in the product.

Module 4: Visualizing the Decision Process

The following diagram outlines the logical flow for selecting reaction conditions based on your specific substrate constraints.

HeckOptimization Start Start: Vinyl Iodide + Alkene AlkeneType Analyze Alkene Type Start->AlkeneType E_Poor Electron-Deficient (Acrylates, Esters) AlkeneType->E_Poor Standard Heck E_Rich Electron-Rich (Vinyl Ethers, Enamides) AlkeneType->E_Rich Inverse Demand Jeffery Jeffery Conditions (Ligand-Free) E_Poor->Jeffery Regio Regiocontrol Needed? E_Rich->Regio Regio->Jeffery Linear OK Cationic Cationic Pathway (Chelation Control) Regio->Cationic Branched Required Jeffery_Desc Pd(OAc)2 + TBAB + K2CO3 Solvent: DMF/MeCN Favors: Linear (Beta) Jeffery->Jeffery_Desc Cationic_Desc Pd(OAc)2 + DPPP/DPPE Add AgOTf or Ag2CO3 Favors: Branched (Alpha) Cationic->Cationic_Desc

Caption: Decision matrix for selecting ligand systems. Green path indicates the robust "Jeffery" baseline; Red path indicates high-precision regiocontrol.

Module 5: Validated Experimental Protocols

Protocol A: The "Jeffery" Baseline (Best for General Coupling)

Use this for simple vinyl iodides and acrylates/styrenes.

  • Setup: In a vial, combine Pd(OAc)

    
      (2.0 mol%) and TBAB  (1.0 equiv).
    
  • Solvent: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir for 5 mins; solution should turn reddish-brown.

  • Substrates: Add Vinyl Iodide (1.0 equiv), Alkene (1.5 equiv), and K

    
    CO
    
    
    
    (2.5 equiv).
  • Reaction: Seal and heat to 60°C . Monitor by TLC/LCMS.

  • Workup: Dilute with Et

    
    O (to precipitate Pd salts), wash with water (to remove DMF/TBAB), dry, and concentrate.
    
Protocol B: The "Cationic" System (Best for Electron-Rich Alkenes)

Use this when coupling vinyl iodides with vinyl ethers or enamides to get branched products.

  • Complexation: In a flask, mix Pd(OAc)

    
      (5 mol%) and dppp  (5.5 mol%) in DMSO  or MeOH . Stir 15 min to form the yellow complex.
    
  • Additives: Add Ag

    
    CO
    
    
    
    (1.1 equiv) or TlOAc (1.1 equiv - Caution: Toxic).
  • Reaction: Add Vinyl Iodide (1.0 equiv) and Vinyl Ether (2.0 equiv).

  • Conditions: Stir at 40–50°C . The silver salt precipitates AgI, driving the cationic pathway.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

  • Cabri, W., & Candiani, I. (1995).[2] "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 28(1), 2–7.[2]

  • Knowles, J. P., & Whiting, A. (2007).[3] "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31-44.

  • Dounay, A. B., & Overman, L. E. (2003). "The asymmetric intramolecular Heck reaction in natural product total synthesis." Chemical Reviews, 103(8), 2945-2964.

Sources

Optimization

troubleshooting low reactivity in Sonogashira coupling of iodo-octenol

Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on the Sonogashira coupling of iodo-octenol.

Troubleshooting Low Reactivity in the Sonogashira Coupling of Iodo-octenol

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] However, substrates like iodo-octenol, a long-chain alkenyl iodide with a hydroxyl group, can present unique challenges leading to low reactivity and poor yields. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with iodo-octenol is showing little to no conversion. What are the most likely causes?

A1: Low or no conversion in the Sonogashira coupling of iodo-octenol can stem from several factors. The primary areas to investigate are the integrity of your reagents and the reaction setup, the choice of catalytic system (palladium catalyst and ligand), the reaction conditions (base, solvent, and temperature), and potential substrate-specific issues. A systematic approach to troubleshooting is crucial.

Initial Checks: Reagent and Setup Integrity

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium(0) catalyst.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Proper degassing of solvents and reagents is critical.

  • Reagent Quality:

    • Palladium Catalyst: Palladium(II) precatalysts must be reduced in situ to the active palladium(0) species.[2] If your catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh batch of catalyst.

    • Copper(I) Co-catalyst: Copper(I) iodide is sensitive to oxidation. Use freshly purchased, high-purity CuI, or purify it before use.

    • Solvents and Base: Anhydrous solvents and amine bases are essential. Water can interfere with the catalytic cycle. Use freshly distilled solvents and bases.

Q2: I've confirmed my reagents and setup are sound, but the reactivity is still low. How should I optimize the catalytic system?

A2: The choice of palladium source and, more importantly, the ligand is critical for the success of Sonogashira couplings, especially with challenging substrates.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice, other palladium sources like PdCl₂(PPh₃)₂, Pd(OAc)₂, or Pd₂(dba)₃ can be more effective in certain cases. The choice of precatalyst can influence the rate of formation of the active Pd(0) species.

  • Ligand Selection: For a sterically demanding substrate like iodo-octenol, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but more electron-rich and sterically bulky phosphines can improve reactivity with challenging substrates. Consider ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or bulky biarylphosphines.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have shown great success in stabilizing palladium catalysts and promoting the coupling of challenging substrates, including alkyl halides.[4] They can enhance catalyst stability and turnover numbers.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low reactivity in the Sonogashira coupling of iodo-octenol.

Sonogashira_Troubleshooting start Low Reactivity Observed reagent_check 1. Verify Reagent and Setup Integrity - Inert atmosphere? - Fresh, pure reagents? - Anhydrous conditions? start->reagent_check catalyst_optimization 2. Optimize Catalytic System - Screen different Pd precatalysts - Evaluate alternative ligands (e.g., bulky phosphines, NHCs) reagent_check->catalyst_optimization If still low reactivity condition_optimization 3. Adjust Reaction Conditions - Screen bases (amine vs. inorganic) - Test different solvents or co-solvents - Vary reaction temperature catalyst_optimization->condition_optimization If still low reactivity success Improved Reactivity catalyst_optimization->success substrate_issues 4. Address Substrate-Specific Issues - Consider protecting the hydroxyl group - Investigate copper-free conditions to minimize side reactions condition_optimization->substrate_issues If still low reactivity condition_optimization->success substrate_issues->success Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative R-Pd(II)-X(L)₂ Pd0->Pd_oxidative Oxidative Addition (R-X) Pd_transmetalation R-Pd(II)-C≡CR'(L)₂ Pd_oxidative->Pd_transmetalation Transmetalation (Cu-C≡CR') Pd_transmetalation->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_alkyne [Cu(C≡CR')] CuX->Cu_alkyne H-C≡CR' + Base Cu_alkyne->CuX Transmetalation to Pd(II)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of Iodo-octenol

This protocol provides a starting point for a copper-free Sonogashira coupling, which can help to avoid the formation of alkyne homocoupling byproducts.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and the base (e.g., diisopropylamine, 2.5 equivalents) via syringe.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reagent Addition: Add the iodo-octenol (1 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6846–6917. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Iodopropane with Terminal Alkynes. BenchChem.
  • American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC.
  • ResearchGate. (2025). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Request PDF.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
  • MDPI. (2020).
  • ResearchGate. (n.d.). (PDF) One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • American Chemical Society. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview - PMC. NIH.
  • National Institutes of Health. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - PMC. NIH.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1E,3R)-1-Iodo-1-octen-3-ol

Product: (1E,3R)-1-Iodo-1-octen-3-ol CAS: 63742-95-4 (Generic) / Specific stereoisomers vary Application: Prostaglandin Synthesis (Omega-Side Chain Precursor), Noyori 3-Component Coupling, Suzuki-Miyaura Cross-Coupling.[...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (1E,3R)-1-Iodo-1-octen-3-ol CAS: 63742-95-4 (Generic) / Specific stereoisomers vary Application: Prostaglandin Synthesis (Omega-Side Chain Precursor), Noyori 3-Component Coupling, Suzuki-Miyaura Cross-Coupling.[1]

Executive Summary & Chemical Context

Role in Synthesis: This molecule is the critical "omega-chain" precursor used in the total synthesis of prostaglandins (e.g., PGE1, PGE2, PGF2


). It is most frequently employed in the Noyori 3-component coupling  or converted into a mixed cuprate for addition to cyclopentenones.[1]

Critical Quality Attributes (CQAs):

  • Olefin Geometry: Must remain strictly (E). The (Z)-isomer is biologically inactive and difficult to separate.[1]

  • Enantiopurity: The C3-hydroxyl center (3R) is prone to racemization under acidic conditions.[1]

  • Iodide Integrity: The C-I bond is the functional handle; its premature loss (protodeiodination) kills the reaction yield.

Degradation Pathways & Troubleshooting

Module A: Photochemical Instability (Storage & Handling)

The Issue: Vinyl iodides are inherently photosensitive. The C–I bond dissociation energy (BDE) is relatively weak (~57 kcal/mol).[1][2] Exposure to ambient UV/visible light excites the molecule, leading to homolytic cleavage.

Mechanism:

  • Initiation: Light absorption generates a vinyl radical and an iodine radical.

  • Propagation: The vinyl radical can recombine with iodine (reversible) but often undergoes inversion of configuration before recombination, leading to the thermodynamic mix (isomerization to Z).

  • Termination: Hydrogen abstraction from solvent leads to deiodination (formation of 1-octen-3-ol).[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Appearance of Z-isomer (NMR: Coupling constant drops from ~14.5Hz to ~7-10Hz)Ambient light exposure during benchtop handling.[1]Wrap all flasks/columns in aluminum foil. Use amber glassware. Work under low-intensity red light if possible.
Formation of 1-octen-3-ol (Mushroom odor detected)Radical quenching by solvent protons after photolysis.[1]Degas solvents to remove dissolved oxygen (radical initiator).[1] Store at -20°C in the dark.
Module B: Chemical Compatibility (Reaction Conditions)

The Issue: During lithiation (e.g., with t-BuLi) or cross-coupling, two main side reactions occur: Protodeiodination (reduction) and Oxidation .[1]

1. Protodeiodination (The "Quenched" Product) In the Noyori coupling, the vinyl iodide is first converted to a vinyllithium species. If any proton source (water, acidic protons on glassware) is present, the Lithium is exchanged for Hydrogen immediately.

2. Allylic Oxidation The C3-alcohol is allylic.[1][3] In the presence of trace oxidants (peroxides in ethers) or high-valent metals (Pd(II)/Pd(IV) cycles), it can oxidize to (E)-1-iodo-1-octen-3-one .[1] This enone is a reactive Michael acceptor and will polymerize or cross-react.

Pathway Visualization (DOT):

DegradationMap Start (1E,3R)-1-Iodo-1-octen-3-ol (Active Precursor) Radical Vinyl Radical (Transient) Start->Radical hν (Light) Deiodinated 1-Octen-3-ol (Protodeiodination) Start->Deiodinated 1. t-BuLi 2. H2O (Moisture) Enone 1-Iodo-1-octen-3-one (Oxidation) Start->Enone [O] / Peroxides Z_Isomer (1Z)-Isomer (Impurity) Radical->Z_Isomer Inversion & Recombination Radical->Deiodinated H-Abstraction

Caption: Primary degradation vectors.[1] The central vinyl iodide (Blue) degrades via light to isomers/radicals (Yellow/Red) or via moisture to the reduced alkene.[1]

Module C: Stereochemical Integrity (Racemization)

The Issue: The C3-hydroxyl group is allylic. Under acidic conditions, it can leave as water, generating a resonance-stabilized allyl cation. The nucleophile (water or hydroxide) can then attack from either face, leading to a racemic mixture (loss of the 3R configuration).

Critical Workflow Alert - Purification: Standard silica gel is slightly acidic (pH 4-5).[1] Purifying (1E,3R)-1-Iodo-1-octen-3-ol on untreated silica can cause:

  • Partial racemization (ee% erosion).[1]

  • Allylic transposition (1,3-shift of the OH group).

Protocol for Purification:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.

  • Eluent: Maintain 0.5% Et3N in the mobile phase during chromatography.

  • Alternative: Use Neutral Alumina instead of Silica.

Standard Operating Procedures (SOPs)

SOP-01: Lithiation for Noyori Coupling

Target: Prevention of Protodeiodination

  • Drying: The vinyl iodide must be azeotropically dried with Benzene or Toluene (3x) immediately prior to reaction.

  • Vessel: Flame-dry glassware under high-vacuum; backfill with Argon (Nitrogen is acceptable, but Argon is heavier and protects better).[1]

  • Reagent: Titrate t-BuLi immediately before use.

  • Addition: Add t-BuLi at -78°C .

    • Note: The Lithium-Halogen exchange is faster than proton transfer at -78°C, but if the temperature rises above -60°C before the electrophile (e.g., CuCN, Cyclopentenone) is added, the vinyllithium species may decompose or aggregate.

SOP-02: QC & Analysis

Target: Detecting Isomers

ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Vinyl protons:

6.53 (dd, J=14.5, 6.0 Hz) and

6.30 (d, J=14.5 Hz).[1] J value >14.0 Hz confirms E-geometry.[1]
Enantiomeric Excess Chiral HPLC>98% ee. (Column: Chiralcel OD-H or AD-H; Eluent: Hexane/IPA).[1]
Purity GC-MSNo peak at m/z = 128 (De-iodinated 1-octen-3-ol).[1]

Frequently Asked Questions (FAQs)

Q1: My NMR shows a doublet at


 6.2 with a coupling constant of 7.5 Hz. What happened? 
A:  You have formed the (Z)-isomer.[1] This is likely due to light exposure. The cis-coupling constant is typically 7-10 Hz, whereas the trans (E) is 14-15 Hz.[1] This material cannot be thermally reverted to E; it must be repurified or discarded.

Q2: Can I store the vinyl iodide in THF? A: Short term only. THF can form peroxides over time, which will oxidize the allylic alcohol to the enone. For long-term storage, neat oil at -20°C under Argon in an amber vial is best.[1] If solvent is required, use anhydrous Benzene or Toluene.

Q3: During the Suzuki coupling, the reaction turned black and yield was low. A: Palladium black precipitation often indicates catalyst decomposition. Free vinyl iodides can undergo oxidative addition, but if the allylic alcohol is not protected, the Pd can coordinate to the alcohol, facilitating


-hydride elimination or other decomposition pathways. Consider protecting the alcohol (e.g., TBS ether) before the coupling step.

References

  • Noyori, R., & Suzuki, M. (1984). Prostaglandin Syntheses by Three-Component Coupling.[1] Angewandte Chemie International Edition, 23(11), 847-876.[1] [1]

  • Corey, E. J., et al. (1972).[4] Total Synthesis of Prostaglandins.[5] Journal of the American Chemical Society, 94(24), 8616.

  • Stork, G., & Isobe, M. (1975). Simple Total Synthesis of Prostaglandins from 4-Cumyloxy-2-cyclopentenone.[1] Journal of the American Chemical Society, 97(16), 4745.

  • Organic Chemistry Portal. (2023). Vinyl Iodide Synthesis and Stability.

  • Sigma-Aldrich. (2024).[1] 1-Octen-3-ol Product Stability Data. [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (1E,3R)-1-Iodo-1-octen-3-ol vs. Vinyl Triflates in Cross-Coupling Reactions

Introduction: The Critical Role of the Electrophile in Modern C-C Bond Formation Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Electrophile in Modern C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for their profound impact on pharmaceuticals, materials science, and beyond. At the heart of these transformations lies the electrophilic partner, typically an organic halide or pseudohalide, which undergoes oxidative addition to the palladium(0) catalyst to initiate the catalytic cycle. The identity of the leaving group on the sp²-hybridized carbon is a critical determinant of the reaction's success, influencing reaction rates, catalyst selection, and functional group tolerance.

This in-depth guide provides a comparative analysis of two powerful classes of electrophiles: functionalized vinyl iodides, exemplified by the chiral building block (1E,3R)-1-Iodo-1-octen-3-ol , and the versatile class of vinyl triflates . We will dissect their respective strengths and weaknesses, explore the mechanistic underpinnings of their reactivity, and provide field-proven insights to guide your selection in complex synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their cross-coupling strategies.

Profile of the Electrophiles: Synthesis, Stability, and Core Reactivity

A successful coupling strategy begins with an accessible and reliable electrophile. The synthetic origins of our two subjects represent a fundamental divergence that often dictates their use in a given project.

(1E,3R)-1-Iodo-1-octen-3-ol: A Functionalized Vinyl Iodide

Vinyl iodides are among the most reactive electrophiles for cross-coupling. The carbon-iodine bond is long and weak, facilitating rapid oxidative addition to Pd(0) catalysts, often under mild conditions. (1E,3R)-1-Iodo-1-octen-3-ol is a valuable synthon that combines the high reactivity of a vinyl iodide with a stereodefined allylic alcohol, a common motif in natural products.

Synthesis and Availability: The parent compound, 1-octen-3-ol, is a naturally occurring flavor component in mushrooms.[1] Its synthesis can be achieved through methods like the Grignard reaction between a vinyl magnesium halide and hexanal, or the selective reduction of 1-octen-3-one.[2][3] The stereospecific introduction of the iodo group to form the desired (E)-vinyl iodide can be accomplished via several methods, most commonly through the hydrozirconation or hydroalumination of a corresponding propargyl alcohol followed by iodinolysis, which ensures high stereochemical fidelity.

SynthesisPathways

Caption: General synthetic routes to vinyl iodides and vinyl triflates.

Vinyl Triflates: Power from Versatility

Vinyl triflates (trifluoromethanesulfonates, -OTf) are powerful electrophiles due to the exceptional leaving group ability of the triflate anion. Their primary strategic advantage lies in their direct and regioselective synthesis from readily available ketones.[4][5] This allows for the rapid generation of complex vinyl electrophiles from a vast commercial and synthetic pool of carbonyl compounds.

Synthesis and Availability: Vinyl triflates are typically prepared by trapping a ketone enolate with a triflating agent such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). The regioselectivity of the resulting vinyl triflate (kinetic vs. thermodynamic) can be precisely controlled by the choice of base, solvent, and temperature used for enolate formation. This accessibility is a significant practical advantage in synthetic planning.[6]

Head-to-Head Comparison: Mechanism and Performance

The fundamental difference in reactivity between vinyl iodides and vinyl triflates stems from the nature of the oxidative addition step.

Mechanistic Divergence: The Oxidative Addition

The oxidative addition of a vinyl iodide to a Pd(0) complex, such as Pd(PPh₃)₄, is believed to proceed through a concerted, neutral pathway to generate a neutral Pd(II) intermediate, trans-[Pd(R)I(L)₂].[7][8] This process is typically very fast.

In contrast, the oxidative addition of a vinyl triflate in a coordinating solvent like DMF proceeds via a cationic pathway.[9][10] The reaction forms a cationic Pd(II) complex, [(η¹-vinyl)Pd(L)₂(Solvent)]⁺TfO⁻, where the triflate anion is displaced and exists as a counter-ion.[11][12] This cationic intermediate is generally less stable than its neutral counterpart derived from a vinyl iodide.[10]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Vinyl Iodide Path VI_OA [label="Oxidative\nAddition", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_I [label="[R-Pd(II)L₂-I]\n(Neutral)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Vinyl Triflate Path VT_OA [label="Oxidative\nAddition", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_OTf [label="[R-Pd(II)L₂(S)]⁺OTf⁻\n(Cationic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Common Path Transmetal [label="Transmetalation\n(R'-M)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="[R-Pd(II)L₂-R']", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduct [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-R'", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [arrowhead=vee]; {rank=same; VI_OA; VT_OA;} Pd0 -> VI_OA [label=" R-I"]; VI_OA -> PdII_I;

Pd0 -> VT_OA [label=" R-OTf\n (solvent)"]; VT_OA -> PdII_OTf;

PdII_I -> Transmetal; PdII_OTf -> Transmetal;

Transmetal -> PdII_R; PdII_R -> Reduct; Reduct -> Pd0; Reduct -> Product [style=dashed]; }

Caption: Diverging oxidative addition pathways for vinyl iodides vs. vinyl triflates.

This mechanistic difference has profound practical consequences:

  • Reactivity Order: The general reactivity order for Pd(0) oxidative addition is R-I > R-OTf > R-Br > R-Cl .[9][10] Vinyl iodides will almost always react faster and under milder conditions than the corresponding triflates.

  • Ligand Effects: The cationic nature of the triflate pathway can make it more sensitive to ligand electronics.

  • Side Reactions: The highly electrophilic cationic palladium intermediate formed from triflates can be more prone to side reactions, such as β-hydride elimination if applicable.

Performance in Key Coupling Reactions

Let's examine how these differences play out in common cross-coupling reactions.

Reaction(1E,3R)-1-Iodo-1-octen-3-ol (Representative Vinyl Iodide)Vinyl TriflatesField-Proven Insights
Suzuki-Miyaura Conditions: Typically mild. Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald/Fu catalysts with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like DME, THF, or Toluene/H₂O.[13][14][15] Outcome: High yields, excellent stereoretention. The free -OH group is generally tolerated.Conditions: Often requires stronger bases (e.g., K₃PO₄) and more electron-rich, bulky phosphine ligands (e.g., PCy₃, SPhos, XPhos) to facilitate the catalytic cycle.[13] Outcome: Good to excellent yields, but may require higher temperatures or longer reaction times.The vinyl iodide's higher reactivity makes it the go-to choice for sensitive substrates where forcing conditions could cause degradation. Vinyl triflates are excellent when the corresponding ketone is readily available and the coupling partner is robust.
Stille Conditions: Classic conditions (Pd₂(dba)₃, PPh₃ or AsPh₃ in THF/DMF) are highly effective.[8][16] Additives like Cu(I) or LiCl are often beneficial but not always necessary. Outcome: Very high yields and clean reactions. Known for its exceptional functional group tolerance.[17]Conditions: Similar catalyst systems are used, but the addition of LiCl is often crucial to accelerate the transmetalation step by displacing the triflate from the palladium coordination sphere.[16][18] Outcome: Effective, but the need for additives can complicate optimization.For Stille couplings, vinyl iodides provide a more straightforward and often faster reaction. The primary reason to use a vinyl triflate is its synthetic accessibility from a ketone precursor.
Sonogashira Conditions: The classic Pd/Cu co-catalyzed system works exceptionally well under mild conditions, often at room temperature with amine bases (Et₃N, DIPEA). Outcome: Excellent yields for the formation of enynes.Conditions: Generally effective, but can be more sluggish. The reaction may require higher temperatures and can be more prone to catalyst deactivation or side reactions like Glaser coupling of the alkyne partner.The high reactivity of the C-I bond makes vinyl iodides the superior substrate for Sonogashira coupling, enabling lower catalyst loadings and milder conditions, which is critical when working with sensitive terminal alkynes.
Heck Conditions: Heck reactions with vinyl iodides are very efficient. The free hydroxyl group in the target molecule may direct or interfere, potentially requiring protection. Outcome: High yields, but regioselectivity and stereoselectivity can be influenced by catalyst and conditions.Conditions: Can be challenging. Cationic Heck pathways are common, and the triflate counter-ion can influence the reaction course.[19][20] Reductive Heck-type reactions mediated by formate have been developed specifically for vinyl triflates.[21][22]While possible, Heck reactions with vinyl triflates are often less straightforward than with vinyl iodides. The choice depends heavily on the specific transformation and whether a reductive or standard Heck pathway is desired.

Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of a Vinyl Iodide

This protocol is based on typical conditions for coupling vinyl iodides with boronic acids.[14]

  • Reaction: (1E,3R)-1-Iodo-1-octen-3-ol with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add (1E,3R)-1-Iodo-1-octen-3-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Solvent Addition: Add a degassed 3:1 mixture of Dimethoxyethane (DME) and water. The total solvent volume should be sufficient to make the reaction mixture ~0.1 M in the vinyl iodide.

  • Reaction Execution: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Trustworthiness Check: The reaction should proceed cleanly with minimal side products. The starting vinyl iodide should be fully consumed. The isolated product's NMR and MS data should unambiguously confirm the structure of (1E,3R)-1-phenyl-1-octen-3-ol with retention of the E-alkene geometry.

Protocol 2: Suzuki-Miyaura Coupling of a Vinyl Triflate

This protocol employs conditions often required for the less reactive triflate electrophiles.[13]

  • Reaction: Cyclohexenyl triflate with 4-methoxyphenylboronic acid

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the vinyl triflate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: In a separate glovebox or under a strong flow of argon, pre-mix Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and Tricyclohexylphosphine [PCy₃] (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Note that these reactions can sometimes be slower than those with iodides.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Trustworthiness Check: Complete consumption of the vinyl triflate is key. The use of an air-sensitive, electron-rich phosphine ligand is critical for high yield. The NMR of the product should confirm the formation of 1-(4-methoxyphenyl)cyclohex-1-ene.

Conclusion and Strategic Recommendations

The choice between a functionalized vinyl iodide like (1E,3R)-1-Iodo-1-octen-3-ol and a vinyl triflate is a strategic decision guided by reactivity, availability, and the overall synthetic context.

  • Choose (1E,3R)-1-Iodo-1-octen-3-ol (or other Vinyl Iodides) when:

    • Mild conditions are paramount: The high reactivity of the C-I bond allows for lower temperatures, weaker bases, and lower catalyst loadings, preserving sensitive functional groups elsewhere in the molecule.

    • The synthetic route does not originate from a ketone: If the vinyl group is being built from an alkyne or another precursor, a vinyl iodide is the most direct and reactive handle to install.

    • Reaction speed is a priority: Vinyl iodide couplings are typically faster and more straightforward to optimize.

  • Choose a Vinyl Triflate when:

    • The corresponding ketone is readily available and inexpensive: This is the single greatest advantage of vinyl triflates, providing rapid access to complex electrophiles.

    • Regiocontrol is required: The ability to form either the kinetic or thermodynamic enolate provides exquisite control over the position of the double bond.

    • The coupling partners are robust: If the nucleophile and the resulting product can withstand slightly more forcing conditions (higher temperatures, stronger bases), the convenience of the vinyl triflate is hard to beat.

Ultimately, both vinyl iodides and vinyl triflates are indispensable tools in the modern synthetic chemist's arsenal. By understanding their distinct mechanistic profiles and synthetic origins, researchers can make informed decisions, accelerating the path to their target molecules with greater efficiency and success.

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • MOTD. (n.d.). 1-Octen-3-ol. University of Bristol. Available at: [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2012). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. Available at: [Link]

  • Krische, M. J., et al. (2022). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Available at: [Link]

  • Amatore, C., et al. (2005). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ACS Publications. Available at: [Link]

  • Wang, Z. (2021). Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. Chinese Chemical Society. Available at: [Link].

  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. ACS Publications. Available at: [Link]

  • Wnuk, S., et al. (1983). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Nahrung. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2005). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ACS Publications. Available at: [Link]

  • Espinet, P., et al. (2004). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. ResearchGate. Available at: [Link]

  • Scott, P. J. H. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Available at: [Link]

  • Wnuk, S., et al. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. PubMed. Available at: [Link]

  • Evano, G., et al. (2013). Vinyl triflates derived from 1,3-dicarbonyl compounds and analogs: access and applications to organic synthesis. Academia.edu. Available at: [Link]

  • LibreTexts. (n.d.). Oxidative Addition & Reductive Elimination. Available at: [Link]

  • Li, C., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. MDPI. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Krische, M. J. (2013). Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. ACS Publications. Available at: [Link]

  • Gini, A., et al. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External... PubMed. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2005). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Krische, M. J. (2012). Formate-Mediated C-C Coupling of Aryl/Vinyl Halides and Triflates. PMC. Available at: [Link]

  • Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI. Available at: [Link]

  • Carreira, E. M., et al. (2021). Optimized synthesis of vinyl triflate 26. ResearchGate. Available at: [Link]

  • Krische, M. J., et al. (2014). Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate... PMC. Available at: [Link]

  • Scott, P. J. H. (2024). Vinyl triflate 126 and vinylstannane 127 underwent carbonylative Stille... ResearchGate. Available at: [Link]

  • Scott, W. J., & Stille, J. K. (1996). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes... ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents for Chiral Vinyl Iodide Synthesis

For researchers and professionals in drug development, the stereoselective synthesis of chiral vinyl iodides is of paramount importance. These compounds are versatile synthetic intermediates, prized for their utility in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereoselective synthesis of chiral vinyl iodides is of paramount importance. These compounds are versatile synthetic intermediates, prized for their utility in stereospecific cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which form the backbone of modern medicinal chemistry. The carbon-iodine bond is the most reactive of the carbon-halogen series, allowing for mild reaction conditions, while the vinyl scaffold provides a rigid framework for constructing complex molecular architectures.

This guide provides an in-depth comparison of key alternative reagents and methodologies for synthesizing chiral vinyl iodides. We will move beyond simple protocols to explore the causality behind reagent choice, focusing on how different strategies impart stereochemical control, either by preserving existing chirality or by creating new stereocenters with high fidelity.

Part 1: Diastereoselective Strategies via Hydrometalation of Chiral Alkynes

The most established route to stereodefined vinyl iodides begins with an alkyne precursor. The core principle involves a syn-selective hydrometalation reaction, which adds a metal-hydride bond across the triple bond to form a vinyl-metal intermediate. This intermediate is then quenched with an electrophilic iodine source, with retention of configuration, to yield the final vinyl iodide. The chirality in the final product is derived from a pre-existing stereocenter within the alkyne substrate.

Method A: Hydrozirconation with Schwartz's Reagent

Hydrozirconation using zirconocene hydrochloride (Cp₂ZrHCl), or Schwartz's Reagent, is a reliable and highly stereoselective method for generating (E)-vinyl iodides from terminal alkynes.[1] The reaction proceeds via a concerted, syn-addition of the Zr-H bond across the alkyne. The zirconium atom typically adds to the terminal, less sterically hindered carbon, placing the hydride on the internal carbon.

Mechanism of Action: The choice of the subsequent iodinating agent is critical for optimal results. While N-Iodosuccinimide (NIS) is a common electrophilic iodine source, molecular iodine (I₂) often provides superior yields in this specific sequence.[2] This is attributed to the Lewis acidity of NIS, which can sometimes lead to side reactions or degradation of the sensitive organozirconium intermediate. I₂, being a milder and less complex reagent, tends to lead to a cleaner quench.

Advantages:

  • Excellent regioselectivity for terminal alkynes (anti-Markovnikov addition).

  • High stereoselectivity, almost exclusively yielding the E-isomer.

  • Good tolerance of various functional groups.[1][3]

Limitations:

  • Schwartz's Reagent is sensitive to air and moisture.[4]

  • The method is stoichiometric in zirconium.

  • Stereochemical outcome is dependent on a pre-existing chiral center.

sub Chiral Alkyne Substrate intermediate Vinylzirconocene Intermediate (syn-addition) sub->intermediate Hydrozirconation reagent Cp2ZrHCl (Schwartz's Reagent) product (E)-Chiral Vinyl Iodide intermediate->product Iodination (Retention) iodine Iodinating Agent (I₂ or NIS)

Caption: General workflow for hydrozirconation-iodination of alkynes.

Method B: Hydroalumination

Hydroalumination, using reagents like diisobutylaluminium hydride (DIBAL-H), offers an alternative to hydrozirconation. Similar to its zirconium counterpart, hydroalumination proceeds via a syn-addition to the alkyne, leading to a vinylalane intermediate that can be trapped with I₂ or NIS to form the vinyl iodide.[5]

Reagent Comparison: Schwartz's Reagent vs. DIBAL-H

  • Reactivity: DIBAL-H is generally more reactive and less expensive than Schwartz's Reagent. However, this higher reactivity can sometimes lead to over-reduction of other functional groups in the substrate.

  • Selectivity: While both reagents provide high syn-selectivity, the regioselectivity of hydroalumination can be less predictable with internally substituted alkynes compared to the sterically-driven regioselectivity of Schwartz's Reagent with terminal alkynes.[6]

  • Handling: Both reagents are pyrophoric and require careful handling under inert atmosphere.

Part 2: Catalytic Enantioselective Synthesis

For substrates lacking a directing chiral center, the creation of a chiral vinyl iodide requires a catalytic asymmetric approach. These methods represent the cutting edge of the field, using chiral ligands to control the stereochemical outcome of the reaction.

Method C: Palladium-Catalyzed Enantioselective Carboiodination

A powerful strategy for generating complex chiral molecules is the palladium-catalyzed enantioselective carboiodination of alkenes. In this intramolecular reaction, an alkene tethered to an aryl iodide undergoes cyclization, creating a new C-C bond and a C-I bond simultaneously. The key to enantioselectivity is the use of a chiral phosphine ligand, such as XuPhos.[7]

Mechanism of Action: The proposed catalytic cycle involves the oxidative addition of Pd(0) to the aryl iodide, followed by migratory insertion of the tethered alkene into the Aryl-Pd(II) bond. This step occurs within the chiral ligand sphere, which dictates the facial selectivity and thus the stereochemistry of the newly formed stereocenter. Reductive elimination then releases the chiral product and regenerates the Pd(0) catalyst.

Advantages:

  • Creates a new stereocenter with high enantioselectivity (e.e.).

  • Builds molecular complexity rapidly by forming two bonds and a ring in one step.

  • Operates under mild reaction conditions.[7]

Limitations:

  • Currently limited to intramolecular reactions.

  • Requires synthesis of a specific precursor with a tethered alkene and aryl iodide.

G pd0 Pd(0)L pd2 Ar-Pd(II)(I)L pd0->pd2 Oxidative Addition insertion Migratory Insertion pd2->insertion Coordination alkene Alkene Substrate alkene->pd2 product_complex Product-Pd(II) Complex insertion->product_complex C-C Bond Formation product_complex->pd0 Reductive Elimination product Chiral Carboiodinated Product product_complex->product

Caption: Simplified cycle for Pd-catalyzed enantioselective carboiodination.

Quantitative Performance Comparison

The choice of reagent is dictated by the specific synthetic challenge, including the nature of the substrate and the desired stereochemical outcome.

MethodReagent(s)StereocontrolTypical YieldsKey AdvantagesLimitations
Hydrozirconation Cp₂ZrHCl, then I₂Diastereoselective (syn-addition)60-90%High (E)-selectivity, excellent functional group tolerance.[1][3]Stoichiometric, requires chiral substrate, air/moisture sensitive.[4]
Hydroalumination DIBAL-H, then I₂/NISDiastereoselective (syn-addition)50-85%Inexpensive, highly reactive.[5]Can over-reduce other groups, less regioselective for internal alkynes.
Zweifel Olefination Borane, then I₂/BaseStereospecific (inversion at boron center)65-95%Transition-metal-free, predictable stereochemistry.[8][9]Requires organometallic vinylating agent, can be base-sensitive.
Pd-Catalyzed Carboiodination Pd(0) / Chiral Ligand (e.g., XuPhos)Enantioselective70-95% (high e.e.)Creates new stereocenters catalytically, builds complexity.[7]Intramolecular only, requires specific substrate synthesis.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of an (E)-Vinyl Iodide via Hydrozirconation

This protocol is adapted from procedures involving the hydrozirconation of a terminal alkyne followed by quenching with molecular iodine.[1][2]

Materials:

  • Chiral terminal alkyne (1.0 equiv)

  • Schwartz's Reagent (Cp₂ZrHCl, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Iodine (I₂, 1.5 equiv) dissolved in anhydrous Tetrahydrofuran (THF)

  • All glassware must be oven-dried and the reaction performed under an inert atmosphere (Argon or Nitrogen).

Procedure:

  • To a stirred suspension of Schwartz's Reagent in anhydrous DCM at room temperature, add a solution of the chiral terminal alkyne in anhydrous DCM dropwise.

  • Stir the resulting mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC or ¹H NMR (disappearance of the alkyne proton). The suspension will typically become a clear, pale-yellow solution upon formation of the vinylzirconocene intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the solution of iodine in THF dropwise. The reaction is exothermic and the color will change from yellow to dark brown/purple.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-vinyl iodide.

Protocol 2: Pd-Catalyzed Enantioselective Intramolecular Carboiodination

This generalized protocol is based on the methodology developed for the asymmetric carboiodination of olefin-tethered aryl iodides.[7]

Materials:

  • Alkene-tethered aryl iodide substrate (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XuPhos ligand (5.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • All glassware must be oven-dried and the reaction performed under an inert atmosphere (Argon or Nitrogen).

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XuPhos, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add a solution of the alkene-tethered aryl iodide substrate in anhydrous 1,4-dioxane.

  • Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the reaction temperature (e.g., 80 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclized vinyl iodide. Enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

References

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC. Available at: [Link]

  • Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines. PMC - NIH. Available at: [Link]

  • Chiral aryl iodide catalysts for the enantioselective synthesis of para-quinols. PubMed. Available at: [Link]

  • Chiral aryl iodide catalysts for the enantioselective synthesis of para-quinols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chiral Hypervalent Iodines: Active Players in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. PMC. Available at: [Link]

  • Vinyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling. Synfacts. Available at: [Link]

  • Directed Hydrozirconation of Homopropargylic Alcohols. PMC - PubMed Central - NIH. Available at: [Link]

  • Vinyl iodide functional group. Wikipedia. Available at: [Link]

  • Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition. Beilstein Journals. Available at: [Link]

  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. PMC - NIH. Available at: [Link]

  • Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes. ResearchGate. Available at: [Link]

  • Synthesis of an A/B-cis-Fused Cyclopenta[b]fluorene (6/5/6/5) Ring System for Embellicine A via the Eight-Membered Silylene-Tethered Intramolecular Diels-Alder Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Scheme 3. Preparation of vinyl iodide 3. Reagents and conditions: a) (S)... ResearchGate. Available at: [Link]

  • Schwartz's Reagent, Zirconocene Chloride Hydride. Organic Chemistry Portal. Available at: [Link]

  • Palladium/XuPhos-Catalyzed Enantioselective Carboiodination of Olefin-Tethered Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Copper-catalyzed enantioselective arylalkynylation of alkenes. RSC Publishing. Available at: [Link]

  • 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. PMC - NIH. Available at: [Link]

  • Gold(I)-catalyzed enantioselective carboalkoxylation of alkynes. PubMed - NIH. Available at: [Link]

  • schwartz's reagent. Organic Syntheses Procedure. Available at: [Link]

  • Nickel-catalyzed intermolecular carboiodination of alkynes with aryl iodides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Stereoselective Access to Highly Substituted Vinyl Ethers via Trans-Difunctionalization of Alkynes with Alcohols and Iodine(III) Electrophile. ChemRxiv. Available at: [Link]

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Validation

comparative cost-benefit analysis of synthetic routes to iodo-octenols

Executive Summary The synthesis of (E)-1-iodo-1-octen-3-ol is a critical transformation in the pharmaceutical industry, serving as the primary gateway to the "omega-chain" of prostaglandins (e.g., PGE1, Misoprostol). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (E)-1-iodo-1-octen-3-ol is a critical transformation in the pharmaceutical industry, serving as the primary gateway to the "omega-chain" of prostaglandins (e.g., PGE1, Misoprostol). While various methods exist, two dominant pathways have emerged as the industry standards: Hydrozirconation (Schwartz’s Reagent) and Hydroalumination (Red-Al/LAH) .

  • The Precision Winner: Hydrozirconation offers superior regiocontrol (>98:2 E/Z ratio) and mild conditions, making it the preferred route for high-value, small-to-mid-scale synthesis where purification costs must be minimized.

  • The Economic Winner: Hydroalumination utilizes significantly cheaper reagents, making it the viable candidate for multi-kilogram scale-up, provided that strict temperature control and purification protocols are in place to manage lower stereoselectivity.

This guide provides a technical breakdown of both routes, including "insider" protocols for in-situ reagent generation to bridge the cost gap.

Strategic Overview: The "Omega-Chain" Challenge

The target molecule, (E)-1-iodo-1-octen-3-ol, possesses two critical structural features that dictate synthetic strategy:

  • Allylic Alcohol: The free hydroxyl group at C3 is prone to side reactions (elimination, oxidation) and can influence the regioselectivity of hydrometalation.

  • Vinyl Iodide Geometry: The (E)-configuration is essential for the subsequent organometallic coupling (e.g., cuprate addition to a cyclopentenone). Contamination with the (Z)-isomer drastically reduces the biological potency of the final prostaglandin.

Route A: The Precision Standard (Hydrozirconation)

This route utilizes Schwartz’s Reagent (Cp₂ZrHCl).[1][2][3] While commercially available, the reagent is expensive and sensitive to storage. The field-proven approach described below utilizes in-situ generation, slashing costs by ~60% while maintaining high activity.

Mechanistic Insight

The reaction proceeds via the formation of a coordinatively unsaturated 16-electron zirconium species. The bulky Cp ligands and the electronic nature of the Zr-H bond ensure delivery of the hydride to the internal carbon and the metal to the terminal carbon (steric control), resulting in >98% (E)-selectivity.

Workflow Diagram

Hydrozirconation Reagents Cp2ZrCl2 + Red-Al (In-situ Generation) Schwartz Cp2ZrHCl (Active Species) Reagents->Schwartz THF, 0°C Intermediate Vinyl-Zr Intermediate (Terminal Zr) Schwartz->Intermediate + Alkyne Hydrozirconation Alkyne 1-Octyn-3-ol Alkyne->Intermediate Product (E)-1-Iodo-1-octen-3-ol (>98% E-isomer) Intermediate->Product + Iodine Electrophilic Trapping Iodine I2 / THF

Figure 1: Mechanism of in-situ hydrozirconation and iodination.

Optimized Protocol (In-Situ Generation)

Scale: 10 mmol basis

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, suspend Cp₂ZrCl₂ (1.1 equiv) in dry THF.

  • Activation: Cool to 0°C. Add Red-Al (Vitride, ~0.6 equiv) or LiAlH₄ (0.25 equiv) dropwise. Stir for 30 mins in the dark. Observation: The suspension turns into a white slurry (active Schwartz reagent).

  • Hydrozirconation: Add 1-octyn-3-ol (1.0 equiv) as a solution in THF. Warm to Room Temperature (RT) and stir for 1-2 hours. The solution typically becomes clear yellow.

  • Iodination: Cool to -78°C. Add Iodine (I₂) (1.1 equiv) in THF dropwise until a violet color persists.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess I₂) and extract with Et₂O.

Expert Note: Unlike hydroalumination, the free hydroxyl group does not require protection here, although it will consume a stoichiometric amount of hydride if not accounted for. The protocol above assumes the Zr species tolerates the free OH or forms a transient zirconate that does not interfere with the terminal migration.

Route B: The Economic Workhorse (Hydroalumination)

For scales exceeding 1 kg, the cost of Zirconium becomes prohibitive. The Hydroalumination route uses Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LAH .

Mechanistic Insight

Aluminum hydrides add across the alkyne. The presence of the propargylic hydroxyl group is critical here: it coordinates with the Aluminum, directing the hydride delivery to the proximal carbon (C2) and the Aluminum to the terminal carbon (C1). This cyclic transition state is necessary for the desired regiochemistry but is sensitive to temperature.

Workflow Diagram

Hydroalumination Alkyne 1-Octyn-3-ol Al_Complex Cyclic Al-Alkoxide Intermediate Alkyne->Al_Complex + Red-Al (Coordination) RedAl Red-Al / Toluene RedAl->Al_Complex Product (E)-1-Iodo-1-octen-3-ol (~90% E-isomer) Al_Complex->Product + Iodine Iodinolysis Iodine I2 / -78°C

Figure 2: Directed hydroalumination mechanism via cyclic aluminate.

Optimized Protocol

Scale: 10 mmol basis

  • Reagent Prep: Charge a flask with Red-Al (3.5 M in toluene, 1.5 equiv) diluted in dry THF. Cool to 0°C.[4]

  • Addition: Add 1-octyn-3-ol (1.0 equiv) dropwise. Caution: Hydrogen gas evolution (H₂) will be vigorous as the alkoxide forms.

  • Reaction: Allow to warm to RT and stir for 3-5 hours.

  • Iodination: CRITICAL STEP. Cool the mixture to -78°C . Slowly add Iodine (I₂) (1.2 equiv) dissolved in THF.

    • Why -78°C? Higher temperatures during iodinolysis lead to significant isomerization, eroding the E/Z ratio.

  • Workup: Quench carefully with dilute HCl or Rochelle’s salt solution (to break Aluminum emulsions).

Expert Note: The resulting product often requires column chromatography to remove the 5-10% (Z)-isomer and trace over-reduced byproducts, which impacts the "Cost" benefit by adding separation labor.

Comparative Analysis

The following data summarizes the trade-offs between the two routes based on experimental benchmarks.

MetricRoute A: HydrozirconationRoute B: Hydroalumination
Yield 85 - 95% 70 - 80%
Stereoselectivity (E:Z) > 98 : 2 ~ 90 : 10
Reagent Cost Index

(Medium with in-situ)
$ (Low)
Purification Filtration / Short plugCareful Chromatography required
Scalability Good (up to 100g)Excellent (Multi-kg)
Safety Profile Moderate (Air sensitive)High Risk (Pyrophoric reagents, H₂ gas)
Atom Economy Moderate (Zr waste)Good (Al waste)
Decision Matrix
  • Choose Route A (Zr) if: You are in early-phase discovery (Medicinal Chemistry), require <100g of material, or lack high-performance purification equipment (e.g., prep-HPLC). The time saved in purification outweighs the reagent cost.

  • Choose Route B (Al) if: You are in Process Development (GMP), need >1kg of material, and have validated purification steps to remove the (Z)-isomer.

References

  • Schwartz’s Reagent Preparation & Utility

    • Buchwald, S. L.; LaMaire, S. J.; Nielsen, R. B.; Watson, B. T.; King, S. M. "Schwartz's Reagent."[1][2][5] Organic Syntheses, 1993 , 71, 77.

  • In-Situ Zirconium Generation

    • Zhao, Y.; Snieckus, V. "A Highly Efficient In Situ Generation of the Schwartz Reagent." Organic Letters, 2014, 16(2), 390–393.
  • Hydroalumination Mechanism & Protocols

    • Corey, E. J.; Katzenellenbogen, J. A.; Posner, G. H. "New stereospecific synthesis of trisubstituted olefins." Journal of the American Chemical Society, 1967, 89(16), 4245–4247.
  • Directed Hydrozirconation of Propargylic Alcohols

    • Wipf, P.; Xu, W. "Directed Hydrozirconation of Homopropargylic Alcohols." Organic Letters, 2008, 10, 2279. (Contextual relevance for directing groups).

Sources

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